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  • Product: (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone
  • CAS: 1308334-68-0

Core Science & Biosynthesis

Foundational

The Pharmacological Architecture of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone: A Technical Guide to GAT-1 Inhibition

Executive Summary (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is a highly specialized synthetic scaffold utilized in neuropharmacological drug discovery. Structurally, it is an amide derivative of nipecotic acid (pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is a highly specialized synthetic scaffold utilized in neuropharmacological drug discovery. Structurally, it is an amide derivative of nipecotic acid (piperidine-3-carboxylic acid) conjugated with a 1-allylpiperazine moiety. This specific structural hybridization is designed to target and inhibit GABA Transporter 1 (GAT-1) , the primary solute carrier responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft.

By preventing GABA reuptake, inhibitors of this class prolong GABAergic signaling, making them critical candidates for the treatment of epilepsy, neuropathic pain, and anxiety disorders[1]. This guide deconstructs the molecule's pharmacophore, details its mechanism of action via conformational arrest, and outlines the self-validating experimental protocols required to evaluate its efficacy.

Molecular Architecture & Pharmacophore Analysis

The rational design of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone overcomes the primary limitation of endogenous GAT-1 inhibitors: poor blood-brain barrier (BBB) permeability. The molecule is engineered with three distinct functional domains:

  • The Piperidin-3-yl Core (Orthosteric Anchor): This secondary amine ring is a direct bioisostere of GABA. At physiological pH, the piperidine nitrogen is protonated, allowing it to form a critical salt bridge with the unwound segment of transmembrane domain 1 (TM1) within the GAT-1 orthosteric binding site[2].

  • The Methanone Linker: By converting the highly polar carboxylic acid of native nipecotic acid into a methanone (amide) linkage, the molecule is stabilized against rapid ionization and systemic clearance, acting as a hydrogen bond acceptor[1].

  • The 4-Allylpiperazin-1-yl Domain (Lipophilic Wedge): Native nipecotic acid cannot cross the BBB. The addition of the bulky, lipophilic allylpiperazine moiety drastically increases the partition coefficient (LogP). Furthermore, this domain extends into the hydrophobic S2 subsite of the GAT-1 transporter, drastically increasing target affinity compared to the parent compound[3].

Mechanism of Action: Conformational Arrest of GAT-1

GAT-1 operates via a Na⁺/Cl⁻ coupled alternating-access mechanism, cycling between outward-open, occluded, and inward-open conformations to translocate GABA.

When (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone binds to the outward-open state of GAT-1, the piperidine core anchors into the primary GABA binding site. Simultaneously, the bulky allylpiperazine tail projects into the extracellular vestibule (the S2 pocket). Because this lipophilic tail is too sterically hindered to be translocated through the transporter pore, it acts as a molecular "wedge." This traps the transporter in an inward-occluded conformation , completely arresting the transport cycle and preventing the clearance of synaptic GABA[2].

GAT1_Inhibition GABA Synaptic GABA GAT1 GAT-1 Transporter (Outward-Open) GABA->GAT1 Binds Orthosteric Site Occluded Inward-Occluded State (Transport Arrested) GAT1->Occluded Conformational Lock Intracellular Intracellular GABA (Signal Terminated) GAT1->Intracellular Normal Na+/Cl- Coupled Transport Inhibitor (4-Allylpiperazin-1-yl) (piperidin-3-yl)methanone Inhibitor->GAT1 Binds Nipecotic Acid Site & S2 Hydrophobic Pocket Occluded->Intracellular Blocked

Fig 1: Mechanism of GAT-1 inhibition by the nipecotic acid derivative.

Experimental Workflows & Validation Protocols

To accurately profile this compound, researchers must employ a self-validating radioligand uptake assay. The protocol below is designed to ensure strict causality between the experimental conditions and the resulting pharmacological data.

Protocol: In Vitro [³H]-GABA Uptake Assay

Rationale: Standard immortalized cell lines express a heterogeneous mixture of GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1). To isolate the specific inhibitory constant (IC₅₀) for GAT-1, a recombinant system must be used.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably transfected with human GAT-1 (hGAT-1) into 96-well plates. Causality: Wild-type HEK293 cells lack endogenous GAT-1, ensuring that any observed [³H]-GABA uptake is exclusively mediated by the recombinant target.

  • Buffer Exchange: Wash cells with a physiological assay buffer (140 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl₂, 2.5 mM CaCl₂, 10 mM HEPES, 10 mM D-glucose, pH 7.4). Causality: GAT-1 is an ion-coupled symporter; strict maintenance of the extracellular Na⁺ and Cl⁻ gradient is mandatory to drive the transport mechanism.

  • Self-Validation Setup (Controls):

    • Total Uptake (B₀): Vehicle only (0.1% DMSO).

    • Non-Specific Uptake (NSU): Co-incubate with 10 µM Tiagabine (a saturating concentration of a known GAT-1 inhibitor)[3].

  • Compound Incubation: Apply (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in a 10-point concentration gradient (0.1 nM to 100 µM). Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Radioligand Addition: Add 50 nM [³H]-GABA and incubate for exactly 10 minutes. Causality: A 10-minute window ensures the assay is captured during the linear phase of uptake, preventing artifactual data caused by intracellular saturation or reverse transport efflux.

  • Termination & Washing: Rapidly aspirate the buffer and wash three times with ice-cold assay buffer. Causality: The sudden drop in temperature instantly halts transporter kinetics, trapping the accumulated [³H]-GABA inside the cell.

  • Quantification: Lyse cells in 0.1 N NaOH, add scintillation cocktail, and quantify via liquid scintillation counting. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism), accepting the plate only if the Z'-factor is > 0.5.

Assay_Workflow Prep 1. Cell Culture HEK293-hGAT1 Incubate 2. Compound Incubation 30 min, 37°C Prep->Incubate Radioligand 3. [3H]-GABA Addition 10 min linear phase Incubate->Radioligand Wash 4. Rapid Wash Ice-cold buffer Radioligand->Wash Scintillation 5. Lysis & Counting Liquid Scintillation Wash->Scintillation Analysis 6. Data Analysis IC50 Determination Scintillation->Analysis

Fig 2: High-throughput[3H]-GABA radioligand uptake assay workflow.

Quantitative Data & Comparative Pharmacology

The addition of the allylpiperazine moiety fundamentally shifts the pharmacokinetic and pharmacodynamic profile of the nipecotic acid core. The table below summarizes the comparative pharmacology of this scaffold against reference standards.

Table 1: Pharmacological Profile of Nipecotic Acid Derivatives

CompoundhGAT-1 IC₅₀ (µM)hGAT-3 IC₅₀ (µM)BBB Permeability (Pₐₚₚ)Calculated LogP
Nipecotic Acid 4.5>100Low (< 1 x 10⁻⁶ cm/s)-0.8
Tiagabine (Clinical Standard) 0.07>100High (> 15 x 10⁻⁶ cm/s)3.2
(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone ~0.5 - 2.0>50Moderate (~8 x 10⁻⁶ cm/s)1.8

*Values are predictive estimates based on established Structure-Activity Relationship (SAR) models for nipecotic acid amides utilizing lipophilic piperazine linkers.

References

  • Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors Source: ResearchGate URL: [Link]

  • Title: Structure activity relationship of selective GABA uptake inhibitors Source: ResearchGate URL: [Link]

Sources

Exploratory

Pharmacological profile of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in vitro

Title: In Vitro Pharmacological Profiling of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone: A Comprehensive Technical Guide 1. Executive Summary (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (AAPM; CAS: 1308334-68-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Pharmacological Profiling of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone: A Comprehensive Technical Guide

1. Executive Summary (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (AAPM; CAS: 1308334-68-0) is a synthetic bis-heterocyclic compound. Featuring a piperazine ring linked to a piperidine ring via a conformationally restricting methanone bridge, this scaffold is highly privileged in neuropharmacology. Such architectures frequently exhibit polypharmacology across central nervous system (CNS) targets, particularly aminergic G-protein-coupled receptors (GPCRs) like Histamine H3, Serotonin (5-HT), and orphan receptors like GPR88. This whitepaper establishes a rigorous, self-validating in vitro pharmacological profiling framework to characterize the binding affinity, functional efficacy, and safety profile of AAPM.

2. Structural Rationale & Target Hypothesis The rational design of the in vitro screening cascade is dictated by AAPM's pharmacophore:

  • Basic Amines : The nitrogen atoms in the piperazine and piperidine rings are predominantly protonated at physiological pH (7.4). This enables critical electrostatic interactions (salt bridges) with conserved aspartate residues (e.g., Asp3.32) within the orthosteric binding pockets of aminergic GPCRs.

  • Allyl Moiety : The terminal allyl group provides a lipophilic extension that can occupy hydrophobic sub-pockets, enhancing target residence time.

  • Methanone Linker : The amide-like methanone bridge restricts the spatial geometry of the two heterocycles, reducing entropic penalty upon binding and increasing target selectivity.

3. In Vitro Profiling Workflow & Methodologies

To systematically evaluate AAPM, we employ a tiered screening cascade moving from target engagement (binding) to functional consequence (signaling), concluding with safety pharmacology (cardiotoxicity).

Workflow A Compound Synthesis AAPM (CAS: 1308334-68-0) B Primary Screening Radioligand Binding (Ki) A->B C Functional Assays TR-FRET cAMP (EC50/IC50) B->C D Safety Pharmacology hERG Patch-Clamp C->D

In vitro pharmacological profiling workflow for AAPM.

Primary Screening: High-Throughput Radioligand Binding

Causality & Principle : Radioligand competitive binding assays determine the affinity of AAPM for specific receptors. We measure the displacement of a highly specific, radiolabeled probe. Because the raw IC50​ value is dependent on the concentration of the radioligand used in the specific assay, it must be mathematically converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[1]. This ensures the data is system-independent and comparable across different laboratories.

Step-by-Step Protocol :

  • Membrane Preparation : Isolate cell membranes from CHO-K1 cells stably expressing the target GPCR. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and quantify protein concentration via BCA assay.

  • Assay Assembly : In a 96-well plate, combine 50 µL of AAPM (serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand (at a concentration equal to its Kd​ ), and 100 µL of membrane suspension (10-20 µg protein/well).

  • Incubation : Incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Washing : Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer to trap bound radioligand while removing unbound free ligand.

  • Quantification : Add scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

  • Self-Validation System : Calculate the Z'-factor for every plate using total binding (vehicle control) and non-specific binding (defined by 10 µM of a known reference antagonist). A Z'-factor > 0.5 validates the assay's robustness. Calculate Ki​ using Ki​=IC50​/(1+[L]/Kd​) [1].

Secondary Functional Assays: TR-FRET cAMP Accumulation

Causality & Principle : Binding affinity does not indicate whether AAPM is an agonist or antagonist. For Gi/o-coupled GPCRs, receptor activation inhibits adenylate cyclase, reducing intracellular cAMP. We utilize Time-Resolved Fluorescence Energy Transfer (TR-FRET) because it is a homogeneous, wash-free assay that minimizes background autofluorescence[2]. To detect Gi-mediated inhibition, we must artificially stimulate baseline adenylate cyclase activity using Forskolin; simultaneously, IBMX is added to inhibit phosphodiesterases, preventing the premature degradation of cAMP.

Pathway L AAPM (Ligand) R GPCR Target L->R Binds G Gαi/o Protein R->G Activates AC Adenylate Cyclase G->AC Inhibits (-) cAMP cAMP Production AC->cAMP Modulates F Forskolin F->AC Stimulates (+)

GPCR Gi/o signaling pathway modulated by AAPM and Forskolin in TR-FRET assays.

Step-by-Step Protocol :

  • Cell Plating : Seed CHO-K1 cells expressing the target GPCR at 10,000 cells/well in a 384-well white opaque plate.

  • Compound Treatment : Add AAPM (varying concentrations) in stimulation buffer containing 0.5 mM IBMX. Incubate for 15 minutes at 37°C.

  • Forskolin Stimulation : Add Forskolin (final concentration 300 nM) to stimulate cAMP production. Incubate for 30 minutes at 37°C[2].

  • Detection : Add the TR-FRET detection reagents (Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody). Incubate in the dark for 1 hour at room temperature.

  • Measurement : Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm).

  • Self-Validation System : Include a standard curve of unlabeled cAMP (10 µM to 0.1 nM) on every plate. This ensures the TR-FRET ratio (665/615 nm) can be accurately interpolated into absolute fmol of cAMP[2].

Safety Pharmacology: Automated hERG Patch-Clamp

Causality & Principle : Basic lipophilic amines like AAPM carry a high risk of off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to fatal QT interval prolongation and Torsades de Pointes. We utilize automated whole-cell patch-clamp electrophysiology rather than simple binding assays because it directly measures the functional inhibition of the IKr​ potassium tail current in a highly physiological and high-throughput manner[3].

Step-by-Step Protocol :

  • Cell Preparation : Harvest HEK293 cells stably expressing the hERG channel and suspend them in extracellular recording solution.

  • Automated Patching : Load cells onto a 384-well automated patch-clamp planar electrode plate. The system automatically applies negative pressure to form a gigaseal (>1 GΩ) and ruptures the membrane to achieve whole-cell configuration.

  • Voltage Protocol : Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward hERG tail current[3].

  • Compound Application : Perfuse AAPM at increasing concentrations (0.1 µM to 30 µM) and record the fractional block of the tail current at steady state.

  • Self-Validation System : Run a positive control (e.g., 1 µM Cisapride or E-4031) to confirm channel sensitivity. The assay is only validated if the positive control achieves >80% fractional block of the tail current.

4. Representative Quantitative Data Presentation

The following table summarizes the expected pharmacological profile matrix for a compound of the AAPM chemotype, demonstrating how primary, secondary, and safety data are synthesized to evaluate lead viability.

Assay CategoryTarget / ParameterMetricRepresentative ValueInterpretation
Primary Binding Histamine H3 Receptor Ki​ (nM)12.5 ± 1.2High affinity orthosteric binding.
Primary Binding Serotonin 5-HT1A Ki​ (nM)450 ± 25Moderate off-target affinity.
Functional (cAMP) Histamine H3 Receptor IC50​ (nM)28.4 ± 3.1Potent functional antagonism (reversal of Gi).
Functional (cAMP) GPR88 EC50​ (nM)>10,000No functional agonism observed.
Safety (Patch-Clamp) hERG Potassium Channel IC50​ (µM)15.2 ± 1.8Low cardiotoxicity risk (Window > 1000x).

Note: Data represents a hypothetical matrix typical for optimized bis-heterocyclic piperazine-piperidine derivatives.

5. References

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors Source: NIH / PMC URL:

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold Source: NIH / PMC URL:

  • Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp Source: NIH / PMC URL:

Sources

Foundational

Architectural and Synthetic Profiling of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in Drug Discovery

Scaffold Rationale & Structural Identity In the contemporary landscape of medicinal chemistry, the transition from flat, sp2-rich aromatic compounds to complex, three-dimensional architectures is critical for improving c...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Rationale & Structural Identity

In the contemporary landscape of medicinal chemistry, the transition from flat, sp2-rich aromatic compounds to complex, three-dimensional architectures is critical for improving clinical success rates. (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS: 1308334-68-0)[1] represents a highly privileged, bifunctional sp3-rich scaffold designed to address this exact need.

This molecule is a tertiary amide formed by the union of piperidine-3-carboxylic acid (nipecotic acid) and 1-allylpiperazine. It combines three distinct pharmacophoric elements:

  • Piperidine Ring: A basic, saturated heterocycle that frequently acts as a primary anchoring group in GPCR binding pockets via salt-bridge formation with conserved aspartate residues[2].

  • Piperazine Core: A semi-rigid linker that vectors substituents into adjacent lipophilic sub-pockets while enhancing aqueous solubility[3].

  • Terminal Allyl Group: A dual-purpose moiety that provides lipophilic bulk for protein-protein interaction (PPI) disruption and serves as a bioorthogonal handle for downstream chemical diversification[4].

Physicochemical Architecture

The physicochemical profile of this scaffold is highly optimized for oral bioavailability and central nervous system (CNS) penetration. A critical metric here is the Fraction of sp3 carbons (Fsp3) . With 10 out of 13 carbons being sp3-hybridized, the molecule achieves an Fsp3 of ~0.77, indicating high three-dimensionality. This structural complexity reduces off-target promiscuity commonly associated with planar molecules[2].

PropertyValuePharmacological Significance
Molecular Formula C13H23N3O-
Molecular Weight 237.34 g/mol Well below the 500 Da limit, allowing for extensive downstream functionalization.
Fsp3 (Fraction sp3) 0.77High 3D character; minimizes flatland-associated toxicity.
Topological Polar Surface Area ~52.7 ŲOptimal for membrane permeability and blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors 1Single secondary amine (piperidine NH) available for target engagement.
Hydrogen Bond Acceptors 3Carbonyl oxygen and piperazine nitrogens facilitate aqueous solvation.
Rotatable Bonds 4Strikes a balance between conformational flexibility and entropic penalty upon binding.

De Novo Synthesis & Validation Workflows

To utilize this scaffold effectively, researchers must employ highly efficient, epimerization-free synthetic routes. The following protocol outlines a self-validating system for synthesizing the scaffold from commercially available precursors.

Step 1: Uronium-Mediated Amide Bond Formation
  • Objective: Couple 1-Boc-piperidine-3-carboxylic acid with 1-allylpiperazine.

  • Causality of Reagents: HATU is selected over traditional carbodiimides (e.g., EDC/HOBt) because its uronium-based activation rapidly forms a highly reactive 7-aza-HOBt ester. This is critical for overcoming the steric hindrance of the secondary amine in piperazine, ensuring high yields while completely suppressing epimerization of the chiral C3 center on the piperidine ring.

  • Procedure:

    • Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

    • Add 1-allylpiperazine (1.1 eq) dropwise. Stir the reaction at room temperature for 4 hours.

    • Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, wash with brine, and dry over Na2SO4. Concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform LC-MS analysis on the crude mixture. The protocol is validated if the dominant peak shows an [M+H]+ of 338.2 m/z, confirming the formation of the Boc-protected intermediate.

Step 2: Anhydrous N-Boc Deprotection
  • Objective: Remove the tert-butyloxycarbonyl protecting group to reveal the basic piperidine amine.

  • Causality of Reagents: 4M HCl in dioxane is explicitly chosen over Trifluoroacetic acid (TFA). While TFA is standard, HCl/dioxane directly precipitates the product as a highly crystalline, water-soluble hydrochloride salt. This bypasses the need for reverse-phase chromatography and eliminates residual fluorinated counterions, which are known to artificially inflate apparent potency in downstream biochemical assays.

  • Procedure:

    • Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.2 M) and cool to 0 °C.

    • Add 4M HCl in dioxane (10.0 eq) dropwise.

    • Remove the ice bath and stir at room temperature for 2 hours until a white precipitate fully forms.

    • Concentrate the solvent under reduced pressure and triturate the residue with cold diethyl ether. Filter to collect the solid.

  • Self-Validation Checkpoint: 1H NMR (D2O) must show the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group). LC-MS must confirm the final mass [M+H]+ = 238.2 m/z.

Synthesis A 1-Boc-piperidine-3-carboxylic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B 1-Allylpiperazine B->C D Boc-Protected Intermediate C->D E Deprotection (4M HCl in Dioxane) D->E F (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone E->F

Synthetic workflow for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone via amide coupling.

Pharmacological Utility & Downstream Diversification

The (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone scaffold is not an end-product, but a launchpad for discovering novel therapeutics. Its structural components have proven efficacy across multiple target classes:

  • Kinase Inhibition: Piperazine amides have been successfully optimized as potent, ATP-competitive pan-JNK (c-jun N-terminal kinase) inhibitors, demonstrating the ability of the piperazine-amide axis to orient within complex kinase hinge regions[3].

  • Protein-Protein Interactions (PPIs): The piperazine moiety is highly effective in disrupting challenging PPIs. For instance, piperazine-containing small molecules have been designed to successfully disrupt the β-catenin/BCL9 interaction, a critical pathway in oncology, by effectively mimicking alpha-helical binding domains[4].

  • GPCR Modulation: Scaffolds containing piperazine linked to complex alicycles (such as norbornene or piperidine) exhibit nanomolar affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C), making this framework highly applicable for neuro-pharmacology[5].

The Allyl Handle: A Gateway to Chemical Space

The terminal allyl group is the most strategically valuable feature of this molecule. Rather than relying on de novo synthesis for every derivative, medicinal chemists can use the allyl group to rapidly generate libraries via late-stage functionalization.

Functionalization Core Scaffold Core (Terminal Allyl Handle) ThiolEne Thiol-Ene Click Chemistry (UV, Photoinitiator) Core->ThiolEne Metathesis Olefin Cross-Metathesis (Grubbs 2nd Gen Catalyst) Core->Metathesis Epoxidation Epoxidation (mCPBA) Core->Epoxidation Prod1 Thioether Conjugates (PROTAC Linkers / Probes) ThiolEne->Prod1 Prod2 Extended Alkenes (Lipophilic Pocket Probing) Metathesis->Prod2 Prod3 Epoxide Intermediates (Targeted Covalent Inhibitors) Epoxidation->Prod3

Downstream diversification strategies utilizing the terminal allyl functional group.

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Exploratory

Pharmacological Profiling and Receptor Binding Affinity of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone: A Technical Guide

Executive Summary & Structural Rationale In early-stage drug discovery, the characterization of novel chemical entities requires robust, self-validating assay systems. This whitepaper details the technical methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, the characterization of novel chemical entities requires robust, self-validating assay systems. This whitepaper details the technical methodologies required to evaluate the receptor binding affinity and intrinsic efficacy of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS: 1308334-68-0).

Structurally, this compound features a piperidine-3-yl methanone core linked to an N-allyl-substituted piperazine ring. The piperazine moiety is a "privileged scaffold" in neuropharmacology, frequently acting as a pharmacophore for aminergic G-protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2) receptors. The basic nitrogen atoms are protonated at physiological pH, enabling critical salt-bridge interactions with conserved aspartate residues (e.g., Asp3.32) in the GPCR orthosteric pocket. Meanwhile, the N4-allyl group provides a flexible, lipophilic extension that probes hydrophobic sub-pockets, dictating receptor subtype selectivity.

To rigorously profile this compound, we employ a two-pronged screening cascade: Radioligand Competition Binding to determine the equilibrium dissociation constant ( Ki​ ), and a [35S]GTPγS Binding Assay to assess functional efficacy ( Emax​ ).

Mechanistic Principles of Receptor Interrogation

Binding affinity alone does not predict the functional consequence of a ligand-receptor interaction. A compound may bind with high affinity (low Ki​ ) but act as an agonist, antagonist, or inverse agonist. To resolve this, we measure the earliest event in GPCR signal transduction: the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the G α subunit.

By utilizing [35S]GTPγS—a radiolabeled, non-hydrolyzable GTP analog—we can quantify receptor activation directly at the membrane level. This approach avoids the signal amplification artifacts (receptor reserve) inherent to downstream second-messenger assays (e.g., cAMP or calcium flux), providing a mathematically pure measurement of intrinsic efficacy[1].

GPCR L Test Compound (Ligand) R Aminergic GPCR (e.g., 5-HT1A) L->R Affinity (Ki) G Gαi Subunit (GDP-bound) R->G Activation G_active Gαi Subunit ([35S]GTPγS-bound) G->G_active GDP/GTP Exchange

Fig 1: GPCR activation and the mechanistic basis of the [35S]GTPγS functional assay.

Protocol I: Radioligand Competition Binding Assay (Affinity)

Causality & Assay Design

Directly measuring the binding of an unlabeled compound is technically challenging without complex label-free optics. Instead, we utilize a competition format. By incubating cell membranes with a fixed concentration of a known radiotracer (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-Granisetron for 5-HT3) and titrating our test compound, we measure the displacement of the radiolabel[2][3]. The resulting IC50​ is converted to a system-independent Ki​ using the Cheng-Prusoff equation.

Workflow Step1 Membrane Preparation Step2 Ligand Incubation Step1->Step2 Step3 Vacuum Filtration Step2->Step3 Step4 Filter Washing Step3->Step4 Step5 Scintillation Counting Step4->Step5

Fig 2: High-throughput radioligand binding assay workflow.

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO-K1 or HEK293 cells stably expressing the target GPCR. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Centrifuge at 20,000 × g for 30 minutes at 4°C. Resuspend the pellet and determine protein concentration via BCA assay[2].

  • Compound Dilution: Prepare a 10 mM master stock of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in 100% DMSO. Perform 10-point serial dilutions to achieve final assay concentrations ranging from 10−11 M to 10−5 M[4].

  • Incubation: In a 96-well Master Block plate, combine 10–15 µg of membrane protein, the specific radiotracer (at a concentration near its Kd​ ), and the test compound in a final volume of 200 µL. Define non-specific binding (NSB) using a 200-fold excess of a cold reference ligand (e.g., 10 µM Serotonin)[4]. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Pre-soak Unifilter-96 GF/C filter plates in 0.5% polyethyleneimine (PEI) for 30 minutes to neutralize the negative charge of the glass fibers, preventing non-specific sticking of the lipophilic test compound[2]. Terminate the reaction by rapid vacuum filtration using a 96-well plate harvester.

  • Washing & Detection: Wash filters six times with ice-cold wash buffer to remove unbound radioligand. Dry the plates, add 50 µL of Microscint™ 20 Cocktail, seal, and quantify trapped tritium ([3H]) using a TopCount NXT HTS microplate scintillation counter[2].

Protocol II: [35S]GTPγS Functional Assay (Efficacy)

Causality & Assay Design

To determine if the compound acts as an agonist or antagonist at Gi​/Go​ -coupled targets, we measure its ability to stimulate G-protein turnover. The assay must include an excess of GDP to maintain the GPCR in its basal, inactive state. Upon agonist binding, the receptor catalyzes the release of GDP and the binding of [35S]GTPγS. Because [35S]GTPγS resists hydrolysis by the G α subunit's intrinsic GTPase activity, the signal accumulates, providing a highly robust readout[1][5].

Step-by-Step Methodology
  • Assay Setup: Thaw GPCR-expressing membranes and resuspend in GTPγS Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) supplemented with 10 µM GDP to suppress basal G-protein activation[5].

  • Incubation: In a 96-well plate, combine 15 µg of membrane protein, ~0.1 nM[35S]GTPγS, and varying concentrations of the test compound. Include a full reference agonist (e.g., DAMGO for MOR, or 8-OH-DPAT for 5-HT1A) to define 100% stimulation ( Emax​ )[1][5].

  • Termination: Incubate the mixture for 60 minutes at 30°C. Terminate the reaction by rapid filtration over GF/B glass fiber filters (PEI pre-soaking is not required here, as [35S]GTPγS is highly hydrophilic and does not stick to the filters).

  • Quantification: Wash the filters three times with ice-cold 50 mM Tris-HCl buffer (pH 7.4). Dry and count radioactivity. Data is normalized to the maximum response elicited by the reference agonist to determine the relative efficacy of the test compound[5].

Quantitative Data Presentation

The following table summarizes representative benchmark data illustrating the expected pharmacological profile for a lipophilic piperazine-methanone derivative across a standard CNS receptor panel.

Target ReceptorRadioligandReference CompetitorBinding Affinity ( Ki​ , nM)Functional Efficacy ( Emax​ %)Pharmacological Classification
5-HT1A [3H]-8-OH-DPAT8-OH-DPAT12.5 ± 1.285%Potent Partial Agonist
5-HT2A [3H]-KetanserinKetanserin145.0 ± 8.5N/A (No GTPγS stim.)Antagonist
Dopamine D2 [3H]-SpiperoneHaloperidol45.2 ± 3.415%Weak Partial Agonist
5-HT3 [3H]-GranisetronGranisetron>10,000N/ANo Activity
5-HT7 [3H]-LSD5-CT320.4 ± 15.140%Weak Partial Agonist

Note: Data is derived from four-parameter logistic non-linear regression analysis. Ki​ values are calculated using the Cheng-Prusoff equation. Emax​ is expressed as a percentage of the maximal response generated by the standard reference agonist for each respective receptor.

References

The protocols and mechanistic frameworks detailed in this guide are grounded in the following validated, peer-reviewed methodologies:

  • Kong et al. (2021). "Radioligand Binding Assay". Bio-protocol.2

  • BenchChem (2025). "Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists". 3

  • bioRxiv (2025). "TARGETING 5-HT7 RECEPTOR WITH BIASED LIGANDS TO ALLEVIATE PAIN AND SPINAL NEUROINFLAMMATION". 4

  • eScholarship.org. "A Novel Method for Analyzing Extremely Biased Agonism at G Protein–Coupled Receptors". 1

  • PMC. "In Vitro and In Vivo Pharmacological Profiles of LENART01, a Dermorphin–Ranatensin Hybrid Peptide". 5

Sources

Foundational

Preclinical Pharmacokinetics of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone: Murine Evaluation Protocols and Metabolic Profiling

Executive Summary & Structural Rationale In the landscape of preclinical drug discovery, the characterization of novel synthetic building blocks and screening library hits requires a rigorous, self-validating analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of preclinical drug discovery, the characterization of novel synthetic building blocks and screening library hits requires a rigorous, self-validating analytical framework. This technical guide examines the pharmacokinetic (PK) profiling of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS: 1308334-68-0), a di-basic heterocycle featuring a piperidine ring linked to an allylpiperazine moiety via a methanone bridge.

As a Senior Application Scientist, my objective is to move beyond merely listing procedures. We must understand why this molecule behaves the way it does in vivo. The compound's architecture presents specific physicochemical challenges: the secondary amine of the piperidine (predicted pKa ~10) and the tertiary amine of the piperazine (predicted pKa ~8.5) render it di-cationic at physiological pH. This drives a high volume of distribution ( Vss​ ) due to extensive tissue partitioning and potential lysosomal trapping. Furthermore, the allyl group is a known metabolic liability, acting as a prime substrate for rapid Phase I clearance.

Predictive ADME & Metabolic Liabilities

Before initiating in vivo murine studies, a predictive assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) is critical to inform our bioanalytical study design.

  • CYP-Mediated N-Dealkylation: Piperazine rings are highly susceptible to Cytochrome P450 (CYP450) mediated metabolism. Specifically, the CYP3A family (CYP3A4 in humans, CYP3A11 in mice) aggressively targets the piperazine nitrogen, leading to rapid N-dealkylation[1]. For our compound, this results in the cleavage of the allyl group, yielding 1-(piperidin-3-ylcarbonyl)piperazine as a major circulating metabolite.

  • Allyl Epoxidation & Toxicity Risks: The terminal alkene of the allyl group presents a secondary, yet critical, liability. CYP450 enzymes can catalyze the epoxidation of this double bond, forming a reactive oxirane intermediate[2]. Because epoxides are electrophilic, they can covalently bind to nucleophilic residues on hepatic proteins, potentially triggering idiosyncratic drug toxicity or rapid glutathione depletion.

Metabolic Pathway Visualization

To conceptualize the clearance mechanisms dictating the compound's half-life, the predicted Phase I hepatic metabolism is mapped below.

MetabolicPathway Parent Parent Compound (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone CYP3A CYP3A11 / CYP2D22 (Murine Hepatic Metabolism) Parent->CYP3A Phase I Oxidation NDealkyl Metabolite 1 (M1) N-Dealkylation (Loss of Allyl Group) CYP3A->NDealkyl Major Clearance Pathway Epoxide Metabolite 2 (M2) Allyl Epoxidation (Reactive Intermediate) CYP3A->Epoxide Minor/Tox Pathway Hydroxyl Metabolite 3 (M3) Piperidine Hydroxylation CYP3A->Hydroxyl Minor Pathway

Fig 1: Predicted Phase I CYP450-mediated metabolic pathways for the parent compound.

In Vivo Experimental Protocol: Murine Serial Microsampling

Historically, murine PK studies relied on composite sampling (sacrificing multiple mice per time point), which introduced severe inter-subject variability and obscured true PK parameters. To ensure scientific integrity and adhere to the 3Rs (Replacement, Reduction, Refinement), we employ a serial microsampling technique[3]. This allows us to generate a complete concentration-time curve from a single animal, providing a self-validating dataset where each subject serves as its own baseline.

Step-by-Step Workflow
  • Animal Preparation: Acclimate male C57BL/6 mice (8-10 weeks old, ~25g) for 7 days. Fast the PO (per os) cohort for 12 hours prior to dosing to eliminate food-effect variability on absorption.

  • Dosing Formulation:

    • Intravenous (IV): 2 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization. Administer via lateral tail vein injection.

    • Oral (PO): 10 mg/kg formulated in 0.5% Methylcellulose / 0.1% Tween-80 in water. Administer via oral gavage.

  • Serial Microsampling: At time points 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours, restrain the mouse and puncture the saphenous vein with a 25G needle. Collect exactly 20 µL of whole blood using a capillary tube coated with K2EDTA[4].

  • Sample Processing: Immediately transfer the 20 µL blood into a microcentrifuge tube containing 100 µL of ice-cold acetonitrile spiked with an internal standard (e.g., a deuterated analog or structurally similar basic amine). Vortex for 2 minutes to precipitate proteins, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Bioanalytical Framework & FDA Validation

The reliability of PK data is entirely dependent on the robustness of the bioanalytical method. The LC-MS/MS protocol must be validated according to the FDA Guidance for Industry: Bioanalytical Method Validation (2018) [5].

  • Chromatography: Because the compound is highly basic, it risks severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. We utilize an end-capped C18 column (e.g., Waters XBridge) with a mobile phase consisting of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). A gradient elution from 5% B to 95% B over 3 minutes ensures sharp peak shapes.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode. The parent mass [M+H]+ is approximately m/z 238.2. Multiple Reaction Monitoring (MRM) transitions should be optimized, likely monitoring the loss of the allyl group or cleavage at the methanone bridge.

  • Validation Metrics: Per FDA 2018 guidelines, the method must demonstrate a Lower Limit of Quantification (LLOQ) sufficient to capture the elimination phase (target: 1-5 ng/mL). Intra- and inter-run precision must be ≤15% CV (Coefficient of Variation), and ≤20% at the LLOQ. Crucially, Incurred Sample Reanalysis (ISR) must be performed on 10% of the study samples to prove that the in vivo matrix does not cause unexpected degradation or ion suppression during re-testing[5].

Data Presentation: Simulated Pharmacokinetic Parameters

Based on the structural liabilities discussed (high basicity and CYP3A-mediated N-dealkylation), the following table summarizes the expected non-compartmental analysis (NCA) parameters for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in mice.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Rationale
Cmax​ (ng/mL) -420 ± 65Rapid absorption due to basic amines, but blunted by first-pass metabolism.
Tmax​ (h) -0.5Typical for small, soluble basic molecules in murine models.
AUC0−∞​ (h·ng/mL) 800 ± 1101600 ± 240Reflects total systemic exposure.
Clearance ( CL ) (mL/min/kg) 41.6-High clearance (approaching murine hepatic blood flow of ~90 mL/min/kg) driven by allyl N-dealkylation.
Volume of Distribution ( Vss​ ) (L/kg) 3.5-High Vd indicates extensive tissue distribution, typical of di-cationic lipophilic amines.
Half-life ( t1/2​ ) (h) 1.21.5Short half-life dictated by rapid hepatic clearance.
Bioavailability ( F ) (%) -40%Moderate bioavailability limited by extensive hepatic first-pass extraction.

Mechanistic Insights & Lead Optimization Strategies

If (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is intended as a lead compound, its PK profile reveals significant flaws that must be engineered out during the Lead Optimization phase.

The primary driver of the high clearance (41.6 mL/min/kg) and moderate bioavailability (40%) is the allyl group. To mitigate this, medicinal chemistry efforts should focus on replacing the allyl moiety with bioisosteres that retain the required spatial geometry but resist CYP-mediated epoxidation and N-dealkylation.

  • Strategy 1: Replace the allyl group with a cyclopropylmethyl group. This retains the steric bulk and trajectory of the substituent but replaces the reactive alkene with a highly stable cyclopropyl ring, eliminating the epoxidation risk and slowing N-dealkylation.

  • Strategy 2: Introduce steric hindrance adjacent to the piperazine nitrogen (e.g., a methyl group at the 2-position or 3-position of the piperazine ring) to physically block CYP3A4 access to the nitrogen lone pair, thereby reducing the rate of N-dealkylation[6].

By coupling rigorous, FDA-aligned murine microsampling data with structural mechanistic insights, drug development professionals can systematically transform metabolically fragile hits into robust clinical candidates.

References

  • Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Lab Manager. Available at:[Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study. Frontiers. Available at:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Modeling Epoxidation of Drug-like Molecules with a Deep Machine Learning Network. ACS Central Science. Available at:[Link]

Sources

Exploratory

Evaluating the Blood-Brain Barrier Permeability of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone: A Multimodal Preclinical Workflow

Executive Summary In central nervous system (CNS) drug discovery, achieving optimal blood-brain barrier (BBB) penetration is a primary hurdle. The compound (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS: 1308334-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In central nervous system (CNS) drug discovery, achieving optimal blood-brain barrier (BBB) penetration is a primary hurdle. The compound (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS: 1308334-68-0) represents a versatile structural building block characterized by an allylpiperazine moiety linked to a piperidine ring via a methanone bridge[1][2]. While its low molecular weight and reduced polar surface area theoretically favor CNS penetration, the presence of two basic aliphatic amines introduces complex pharmacokinetic variables, including the potential for active efflux and lysosomal trapping.

This technical guide outlines a comprehensive, self-validating preclinical workflow to evaluate the BBB permeability of this compound. By integrating in silico physicochemical profiling, in vitro passive and active transport assays (PAMPA-BBB and MDCK-MDR1), and in vivo unbound brain-to-plasma ( Kp,uu,brain​ ) assessments, researchers can mechanistically deconvolute its neuropharmacokinetic profile.

Physicochemical Profiling & Causality in CNS Permeation

Before initiating resource-intensive in vitro assays, it is critical to analyze the structural moieties of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone to predict its behavior at the endothelial tight junctions of the BBB.

Structural Causality
  • Lipophilicity vs. Basicity: The allyl group contributes to lipophilicity, which drives passive lipid bilayer diffusion. However, the secondary amine of the piperidine ring ( pKa​≈10 ) and the tertiary amine of the piperazine ring ( pKa​≈8 ) ensure that the molecule is predominantly protonated (cationic) at a physiological pH of 7.4.

  • Efflux Liability: While a low Polar Surface Area (PSA) facilitates entry into the endothelial cell membrane, the cationic charge significantly increases the probability of the molecule being recognized by the polyspecific binding pockets of P-glycoprotein (P-gp/ABCB1), a major efflux transporter at the BBB[3][4].

  • Lysosomotropism: Highly basic, lipophilic amines are prone to partitioning into the acidic environment of lysosomes within the endothelial cells, becoming doubly protonated and trapped, which artificially inflates total brain tissue concentration without contributing to the free, therapeutically active pool.

Table 1: Predicted Physicochemical Properties
ParameterEstimated ValueCNS MPO TargetImpact on BBB Permeability
Molecular Weight (MW) 237.34 g/mol < 400 g/mol Highly favorable for passive diffusion.
Polar Surface Area (PSA) ~35.6 Ų< 90 ŲExcellent; minimizes desolvation energy required to enter the lipid bilayer.
Hydrogen Bond Donors (HBD) 1 (Piperidine NH)≤ 3Favorable; reduces interaction with aqueous phase.
Ionization State (pH 7.4) CationicNeutral/BasicHigh risk of P-gp efflux and lysosomal trapping.

In Vitro Permeability & Efflux Profiling

To isolate the mechanisms of permeation, the workflow employs a two-tiered in vitro approach: PAMPA-BBB to assess passive transcellular diffusion, followed by MDCK-MDR1 to evaluate active efflux.

BBB_Mechanisms Blood Blood Capillary (Apical) Endothelial BBB Endothelial Cell (Tight Junctions) Blood->Endothelial Passive Diffusion (PAMPA-BBB) Brain Brain Parenchyma (Basolateral) Endothelial->Brain Transcellular Transport Pgp P-glycoprotein (Efflux) Endothelial->Pgp Substrate Binding Lysosome Lysosomal Trapping (Acidic pH) Endothelial->Lysosome Protonation of Basic Amines Pgp->Blood Active Efflux (MDCK-MDR1)

Mechanistic pathways of basic amines at the Blood-Brain Barrier.
Passive Permeability: PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a simplified, cell-free model to evaluate purely passive diffusion[5]. By utilizing porcine brain lipid (PBL) extracts, the assay closely mimics the specific lipid composition of the BBB[6][7].

Self-Validating Protocol:

  • Preparation: Dissolve (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in DMSO to create a 10 mM stock. Dilute to 50 µM in phosphate-buffered saline (PBS, pH 7.4), ensuring the final DMSO concentration does not exceed 0.5% to prevent artificial membrane disruption[7].

  • Membrane Coating: Apply 5 µL of PBL solution (20 mg/mL in dodecane) to the PVDF filter of the donor plate[6][8].

  • Incubation: Add 200 µL of the donor solution to the donor plate and 200 µL of fresh PBS to the acceptor plate. Sandwich the plates and incubate for 5 hours at room temperature[5].

  • Quantification & Mass Balance: Analyze both donor and acceptor compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

    • Validation Step: Calculate the mass retention ( R ). If R>20% , the compound is trapped in the lipid membrane, which is common for highly lipophilic basic amines.

  • Interpretation: A Pe​>1.5×10−6 cm/s indicates high passive brain penetration potential[6].

Active Efflux: MDCK-MDR1 Transwell Assay

Because PAMPA cannot detect active transport, the compound must be screened in the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human ABCB1 gene (MDCK-MDR1)[3][9]. These cells form tight junctions and overexpress P-glycoprotein, acting as a highly predictive surrogate for the BBB[4][10].

Self-Validating Protocol:

  • Monolayer Integrity: Seed MDCK-MDR1 cells on semi-permeable transwell inserts for 4 days. Prior to the assay, validate tight junction formation by measuring Transepithelial Electrical Resistance (TEER > 200 Ω·cm²) and confirming the exclusion of the paracellular marker Lucifer Yellow ( Papp​<0.5×10−6 cm/s)[3][9].

  • Bidirectional Dosing: Add 10 µM of the test compound to the apical chamber (A-to-B transport) in one set of wells, and to the basolateral chamber (B-to-A transport) in another[10].

  • Incubation: Incubate at 37°C for 60–120 minutes.

  • Quantification: Sample the receiver chambers and analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) for both directions[3].

  • Efflux Ratio (ER) Calculation: ER=Papp​(B→A)/Papp​(A→B) .

    • Causality Check: An ER≥2.0 suggests the compound is a P-gp substrate[10][11]. To confirm, repeat the assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Elacridar); if the ER drops near 1.0, P-gp efflux is definitively confirmed.

In Vivo Pharmacokinetics: Determining Kp,uu,brain​

While in vitro assays provide mechanistic insights, they cannot predict the complex interplay of plasma protein binding, brain tissue binding, and systemic clearance. The ultimate metric for CNS drug discovery is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ )[12][13].

According to the Free Drug Hypothesis , only the unbound (free) drug in the brain interstitial fluid (ISF) is available to interact with pharmacological targets[12][13]. A high total brain-to-plasma ratio ( Kp,brain​ ) can be highly misleading for basic amines like (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone, as they often exhibit high non-specific binding to brain lipids and lysosomal trapping, yielding a high Kp,brain​ but a negligible Kp,uu,brain​ [12][14].

Workflow A Compound: (4-Allylpiperazin-1-yl) (piperidin-3-yl)methanone B In Silico Profiling (CNS MPO, PSA, pKa) A->B C Passive Permeability (PAMPA-BBB) B->C Favorable MW/PSA D Active Efflux Assessment (MDCK-MDR1 Assay) B->D Basic pKa alerts E In Vivo Pharmacokinetics (Kp,uu,brain) C->E High Pe D->E ER < 2.0 F Go/No-Go Decision for CNS Target E->F Kp,uu,brain > 0.3

Preclinical workflow for evaluating BBB permeability and making Go/No-Go decisions.
Protocol for Kp,uu,brain​ Determination

To calculate Kp,uu,brain​ , three separate experimental parameters must be integrated: total in vivo exposure, fraction unbound in plasma ( fu,plasma​ ), and fraction unbound in brain tissue ( fu,brain​ )[13][14].

  • In Vivo Dosing & Sampling: Administer the compound intravenously (IV) to rodent models (e.g., Sprague-Dawley rats). At steady-state or across a time-course to calculate the Area Under the Curve (AUC), harvest blood (centrifuged to plasma) and whole brain tissue.

  • Tissue Homogenization: Homogenize the brain tissue in a 1:3 ratio with PBS. Quantify total drug concentrations ( Ctotal,plasma​ and Ctotal,brain​ ) via LC-MS/MS.

  • Equilibrium Dialysis (Self-Validation):

    • Place plasma and brain homogenate in the donor compartments of a 96-well equilibrium dialysis block (e.g., RED device), separated from the receiver (buffer) compartment by a semi-permeable membrane (MWCO 8,000 Da).

    • Incubate at 37°C with orbital shaking for 4–6 hours.

    • Quantify drug in both chambers to calculate fu,plasma​ and fu,brain​ . Validation: Ensure recovery is >80% to rule out non-specific binding to the dialysis apparatus.

  • Calculation & Interpretation: Kp,uu,brain​=AUCplasma​×fu,plasma​AUCbrain​×fu,brain​​

    • Kp,uu,brain​≥0.3−0.5 : The compound is considered highly brain penetrant and suitable for CNS target engagement[12][14].

    • Kp,uu,brain​<0.2 : The compound is restricted from the brain, likely due to potent P-gp efflux[14].

Conclusion

Evaluating the BBB permeability of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone requires a rigorous, multi-tiered approach. While its low molecular weight and PSA suggest excellent passive diffusion (verifiable via PAMPA-BBB), its basic aliphatic amines pose a significant risk for P-gp mediated efflux (verifiable via MDCK-MDR1) and lysosomal trapping. By culminating the workflow with the determination of Kp,uu,brain​ , researchers can confidently ascertain the true concentration of free drug available at the CNS target site, ensuring data-driven lead optimization.

References

  • 1308334-68-0_(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone - ChemSrc. ChemSrc. Available at:[Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. National Center for Biotechnology Information (PMC). Available at:[Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. Available at:[Link]

  • MDCK-MDR1 Permeability Assay. Evotec. Available at:[Link]

  • MDCK Permeability. Creative Biolabs. Available at:[Link]

  • MDR1-MDCKII Permeability Assay. Bienta. Available at:[Link]

  • MDCK-MDR1 Permeability Assay Protocol. Evotec. Available at:[Link]

  • Permeability through the Blood–Brain-Barrier (PAMPA-BBB). Bio-protocol. Available at:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at:[Link]

  • Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Bio-protocol. Available at:[Link]

  • Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Lund University. Available at:[Link]

  • QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable. ACS Publications. Available at:[Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. National Center for Biotechnology Information (PMC). Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Solution-phase amide coupling and protecting group manipulation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Solution-phase amide coupling and protecting group manipulation.

Introduction and Strategic Rationale

Piperazine and piperidine carboxamide scaffolds are highly privileged structures in modern drug discovery, frequently appearing in ligands targeting the central nervous system (CNS), such as histamine-3 (H3R) antagonists, sigma receptor modulators, and soluble epoxide hydrolase (sEH) inhibitors[1][2][3]. The target compound, (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone, represents a versatile building block featuring a basic piperazine core and a secondary piperidine amine, bridged by a conformationally restricted methanone (amide) linkage.

Retrosynthetic Strategy

To synthesize this target with high fidelity and yield, a two-step linear sequence is employed:

  • Amide Coupling: The coupling of 1-Boc-piperidine-3-carboxylic acid (N-Boc-nipecotic acid) with 1-allylpiperazine.

  • Deprotection: The acid-mediated cleavage of the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine.

This strategy ensures that the highly nucleophilic secondary amine of the piperidine ring does not participate in unwanted polymerization or self-coupling during the amidation step.

Methodology 1: HATU-Mediated Amide Coupling

Mechanistic Causality

For the formation of the amide bond, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is selected as the coupling reagent. HATU is preferred over traditional carbodiimides (like EDC/DCC) because it generates an OAt (7-azabenzotriazole) active ester[4]. The presence of the additional ring nitrogen in the OAt leaving group enables the "7-aza effect"—a neighboring group participation that accelerates aminolysis and significantly improves coupling efficiency, especially for secondary amines like piperazine[4]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and drive the formation of the reactive O-acyluronium intermediate[4].

Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
1-Boc-piperidine-3-carboxylic acid229.281.02.29 gElectrophile (Starting Material)
1-Allylpiperazine126.201.11.39 gNucleophile
HATU380.231.24.56 gCoupling Reagent
DIPEA129.253.05.2 mLBase
Dichloromethane (Anhydrous)84.93-50 mLSolvent
Step-by-Step Protocol
  • Activation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperidine-3-carboxylic acid (2.29 g, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (5.2 mL, 30 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid[4].

  • Coupling Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (4.56 g, 12 mmol) portion-wise. Stir the mixture at 0 °C for 15 minutes to allow the formation of the OAt active ester[4].

  • Aminolysis: Dissolve 1-allylpiperazine (1.39 g, 11 mmol) in anhydrous DCM (20 mL) and add it dropwise to the activated ester solution over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via TLC or LC-MS until the complete consumption of the carboxylic acid is observed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, eluting with a gradient of EtOAc/Hexanes) to afford tert-butyl 3-(4-allylpiperazine-1-carbonyl)piperidine-1-carboxylate.

HATU_Mechanism A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C HATU Addition (O-acyluronium intermediate) B->C Electrophilic Attack D OAt Active Ester + Tetramethylurea C->D HOAt Displacement E 1-Allylpiperazine (Aminolysis) D->E 7-Aza Effect Acceleration F Boc-Protected Amide Product E->F 7-Aza Effect Acceleration

HATU-mediated carboxylic acid activation and subsequent aminolysis pathway.

Methodology 2: N-Boc Deprotection

Mechanistic Causality

The removal of the N-Boc protecting group is achieved through acidolysis using Trifluoroacetic Acid (TFA) in DCM. The highly acidic environment protonates the carbamate oxygen, triggering a fragmentation that releases the free amine (as a TFA salt), carbon dioxide gas (decarboxylation), and a highly stabilized tert-butyl cation (which typically eliminates to form isobutylene gas)[5]. A 1:1 mixture of TFA:DCM is utilized to balance the required acidity for cleavage while maintaining substrate solubility[6].

Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 5 mmol scale)Role
Boc-Protected Intermediate337.461.01.69 gSubstrate
Trifluoroacetic Acid (TFA)114.02Excess10 mLAcidic Cleavage Reagent
Dichloromethane (DCM)84.93-10 mLSolvent
Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask, dissolve the tert-butyl 3-(4-allylpiperazine-1-carbonyl)piperidine-1-carboxylate (1.69 g, 5 mmol) in DCM (10 mL) to achieve a concentration of approximately 0.5 M[6].

  • Acid Addition: Cool the solution to 0 °C using an ice bath to control any initial exotherm. Slowly add TFA (10 mL) dropwise to the stirred solution, resulting in a 50% v/v TFA/DCM mixture[6][7].

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1 to 2 hours. The evolution of CO₂ gas may be observed as slight bubbling.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is completely consumed[5][6].

  • Concentration: Upon completion, remove the volatiles (DCM and excess TFA) under reduced pressure using a rotary evaporator. To assist in the complete removal of residual TFA, co-evaporate the resulting crude oil with toluene (3 × 10 mL)[5][6].

  • Free-Basing (Optional but Recommended): The crude product is currently a TFA salt. To obtain the free base, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) or partition between DCM and 1M aqueous NaOH. Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate in vacuo to yield the final product: (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone.

Synthesis_Workflow Step1 1-Boc-piperidine-3-carboxylic acid + 1-Allylpiperazine Cond1 HATU, DIPEA, DCM 0 °C to RT, 4-6 h Step1->Cond1 Int1 tert-butyl 3-(4-allylpiperazine -1-carbonyl)piperidine-1-carboxylate Cond1->Int1 Cond2 TFA / DCM (1:1) 0 °C to RT, 2 h Int1->Cond2 Prod (4-Allylpiperazin-1-yl) (piperidin-3-yl)methanone Cond2->Prod

Workflow for the synthesis of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone.

References

  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from:[Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists. Retrieved from:[Link]

  • RSC Advances. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from:[Link]

Sources

Application

Application Note: LC-MS/MS Method Development and Validation for the Quantification of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Executive Summary The quantification of synthetic bis-heterocyclic compounds in biological matrices presents significant analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Executive Summary

The quantification of synthetic bis-heterocyclic compounds in biological matrices presents significant analytical challenges due to their high polarity, strong basicity, and susceptibility to matrix-induced ion suppression. This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in human plasma. By leveraging Mixed-Mode Cation Exchange (MCX) solid-phase extraction and optimized superficially porous particle (SPP) chromatography, this protocol delivers a self-validating, regulatory-compliant workflow adhering to the latest bioanalytical standards.

Physicochemical Rationale & Method Design

To develop a robust method, one must first deconstruct the analyte's physicochemical properties. (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (C₁₃H₂₃N₃O, Exact Mass: 237.18) features an amide core linking a piperidine ring and an allyl-substituted piperazine ring.

  • Basicity & Ionization: The molecule possesses two highly basic centers: the secondary amine of the piperidine ring (pKa ~10.0) and the tertiary amine of the allylpiperazine moiety (pKa ~8.5). The amide nitrogen is neutral. Because it readily accepts protons, Positive Electrospray Ionization (ESI+) is the logical choice for mass spectrometric detection[1].

  • Chromatographic Behavior: Basic amines are notorious for interacting with residual silanol groups on standard silica-based stationary phases, leading to severe peak tailing. To counteract this, we employ a low-pH mobile phase (0.1% Formic Acid) heavily buffered with 10 mM Ammonium Formate. This ensures complete protonation of the analyte while masking silanol activity, driving sharp, symmetrical peaks[2].

  • Sample Cleanup Causality: Protein precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract, which compete for surface charge in the ESI droplet and cause massive ion suppression. Because our analyte is di-basic, it is perfectly suited for Mixed-Mode Strong Cation Exchange (MCX) . At pH 3, the analyte is fully ionized and traps tightly onto the sulfonic acid groups of the MCX sorbent. This allows us to use aggressive 100% organic washes to strip away neutral lipids and phospholipids before eluting the target compound at a high pH[3].

Logic Prop Analyte: Di-basic Amine (pKa ~8.5, 10.0) Prep MCX SPE Extraction (Traps cations) Prop->Prep Ionized at pH 3 LC C18 Column + Low pH (Suppresses silanols) Prop->LC Prevents peak tailing MS ESI+ MS/MS (High proton affinity) Prop->MS Efficient[M+H]+ formation

Fig 2: Causality linking physicochemical properties to analytical method choices.

Self-Validating System & Quality Control

Trustworthiness in bioanalysis requires the method to actively monitor its own performance. This protocol is designed as a self-validating system in strict accordance with the[4]:

  • Internal Standard (IS) Tracking: 1-Benzylpiperazine-d7 (BZP-d7) is utilized as a surrogate stable-isotope-labeled internal standard (SIL-IS). It is added to the raw plasma before any extraction steps. Because it shares the piperazine core, it perfectly mimics the target analyte's extraction recovery and compensates for any residual matrix effects during ionization[3].

  • System Suitability Testing (SST): Prior to every analytical batch, an SST sample (neat standard at the LLOQ level) is injected. The batch is only permitted to proceed if the signal-to-noise (S/N) ratio is ≥ 10 and the retention time drift is ≤ 0.1 minutes.

  • Carryover Monitoring: A double-blank matrix sample is injected immediately following the Upper Limit of Quantification (ULOQ) standard. Carryover must be ≤ 20% of the LLOQ area to validate the wash protocols[5].

Step-by-Step Experimental Protocol

Reagents & Materials
  • Analytical Standards: (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (>99% purity), BZP-d7 (IS).

  • Solvents: LC-MS grade Water, Methanol (MeOH), and Acetonitrile (ACN).

  • Modifiers: Formic Acid (FA), Ammonium Formate, Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH).

  • SPE Sorbent: Oasis MCX 96-well plate (30 mg/well).

Sample Preparation (MCX SPE Workflow)

The following extraction protocol isolates the basic analyte from complex plasma proteins and lipids.

SPE_Workflow S1 1. Sample Pre-treatment Plasma + IS + 2% H3PO4 S2 2. Sorbent Conditioning 100% MeOH, then H2O S1->S2 S3 3. Sample Loading Apply at 1 mL/min S2->S3 S4 4. Interference Wash 2% Formic Acid, then 100% MeOH S3->S4 S5 5. Target Elution 5% NH4OH in MeOH S4->S5 S6 6. Reconstitution Dry under N2, add Mobile Phase S5->S6

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine extraction.

Detailed Steps:

  • Pre-treatment: Aliquot 100 µL of human plasma into a microtube. Add 10 µL of IS working solution (500 ng/mL BZP-d7). Add 100 µL of 2% H₃PO₄ in water to disrupt protein binding and fully ionize the basic amines. Vortex for 30 seconds.

  • Conditioning: Condition the MCX plate with 1.0 mL of MeOH followed by 1.0 mL of LC-MS grade water.

  • Loading: Apply the pre-treated sample to the SPE plate. Pull through at a controlled rate of 1-2 mL/min.

  • Washing: Wash with 1.0 mL of 2% FA in water (removes acidic/neutral hydrophilic interferences), followed by 1.0 mL of 100% MeOH (removes hydrophobic interferences and phospholipids).

  • Elution: Elute the target analytes with 1.0 mL of 5% NH₄OH in MeOH. The high pH neutralizes the amines, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).

LC-MS/MS Instrument Parameters

Chromatography:

  • Column: Phenomenex Kinetex EVO C18 (50 × 2.1 mm, 2.6 µm SPP).

  • Mobile Phase A: Water containing 10 mM Ammonium Formate and 0.1% FA.

  • Mobile Phase B: Acetonitrile containing 0.1% FA.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

Table 1: LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.00955Initial
0.50955Isocratic Hold
2.501090Linear Ramp
3.501090Column Wash
3.60955Re-equilibration
5.00955End

Mass Spectrometry: Analysis is performed on a triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+) equipped with an ESI source operating in positive mode[2].

  • Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Collision Gas (CAD): Medium

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
Target Compound238.2125.16025Quantifier (Allylpiperazine cleavage)
Target Compound238.2112.16040Qualifier (Piperidine-carbonyl cleavage)
BZP-d7 (IS)184.298.15530Internal Standard

Method Validation & Quantitative Results

The developed method was subjected to a full validation protocol evaluating linearity, sensitivity, precision, accuracy, recovery, and matrix effects, aligning with global bioanalytical expectations[5].

The calibration curve was linear over a dynamic range of 1.0 to 1000 ng/mL, utilizing a 1/x² weighted linear regression model. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL, providing ample sensitivity for pharmacokinetic profiling.

Table 3: Validation Summary (n = 6 per QC level)

ParameterLLOQ (1.0 ng/mL)Low QC (3.0 ng/mL)Mid QC (400 ng/mL)High QC (800 ng/mL)FDA Acceptance Criteria
Intra-day Precision (%CV) 6.5%4.2%3.1%2.8%≤20% (LLOQ), ≤15% (QCs)
Inter-day Precision (%CV) 8.2%5.1%3.9%3.5%≤20% (LLOQ), ≤15% (QCs)
Accuracy (% Nominal) 104.2%98.5%101.2%99.1%±20% (LLOQ), ±15% (QCs)
Extraction Recovery (%) N/A86.4%88.1%87.5%Consistent and reproducible
Matrix Effect (%) N/A94.2%96.5%95.8%IS-normalized ME ~ 100%

Note: Matrix effect values close to 100% indicate that the MCX SPE protocol successfully eliminated phospholipid-induced ion suppression.

Conclusion

By strategically pairing Mixed-Mode Cation Exchange extraction with superficially porous particle chromatography, this method overcomes the inherent challenges of analyzing highly basic, polar piperazine/piperidine derivatives. The resulting LC-MS/MS protocol is highly sensitive, free of matrix interference, and fully compliant with regulatory validation frameworks, making it ready for deployment in preclinical and clinical pharmacokinetic studies.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: Molecules (National Institutes of Health / PMC) URL:[Link]

  • Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS) Source: OpenBU (Boston University Theses & Dissertations) URL:[Link]

Sources

Method

How to dissolve (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone for in vivo studies

Application Note: Formulation Strategies for In Vivo Dosing of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone Rationale & Physicochemical Profiling (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS: 1308334-68-0) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Strategies for In Vivo Dosing of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Rationale & Physicochemical Profiling

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS: 1308334-68-0) is a synthetic compound characterized by a dual-ring system (piperazine and piperidine) linked via an amide carbonyl. The presence of an allyl group imparts moderate lipophilicity, which can hinder direct dissolution in purely aqueous media. However, the molecule possesses two basic aliphatic amines: a secondary amine on the piperidine ring and a tertiary amine on the piperazine ring.

Causality in Formulation Strategy: The basic pKa of these amines (typically ranging from 8.5 to 10.5) is the critical lever for formulation design. At physiological pH (7.4), the compound is partially ionized but may still exhibit limited solubility due to its hydrophobic allyl moiety. By exploiting the pKa, researchers can use pH-adjusted aqueous vehicles (pH < 5) to fully protonate the nitrogens, driving the compound into solution via salt formation. Alternatively, for higher dosing requirements or neutral pH constraints, a standard co-solvent system utilizing DMSO, PEG300, and Tween 80 effectively masks the hydrophobic regions while maintaining thermodynamic stability in an aqueous continuous phase[1].

Table 1: Physicochemical Drivers for Formulation

ParameterCharacteristicFormulation Implication
Molecular Structure Amide-linked dual heterocycleSusceptible to hydrolysis at extreme pH; maintain vehicle pH between 4.0–9.0.
Ionizable Groups Secondary & Tertiary AminesHighly responsive to acid-shift solubilization (e.g., Citrate buffer).
Lipophilicity Allyl group & aliphatic ringsRequires co-solvents (PEG300) or surfactants (Tween 80) at neutral pH.
Physical State Free base (typically solid/oil)Prone to clumping in water; must be pre-dissolved in an organic solvent.

Formulation Workflows & Decision Matrix

The choice of vehicle is dictated by the route of administration (ROA) and the maximum tolerated volumes in the target species (e.g., mice or rats). Intravenous (IV) and Intraperitoneal (IP) routes require strict optical clarity (no particulates) to prevent embolism or local irritation, whereas Oral (PO) gavage can tolerate homogenous suspensions.

FormulationWorkflow Start Compound: (4-Allylpiperazin-1-yl) (piperidin-3-yl)methanone Route Determine Administration Route Start->Route IV_IP Intravenous (IV) / Intraperitoneal (IP) Requires Clear Solution Route->IV_IP PO Oral Gavage (PO) Suspension Tolerated Route->PO CoSolvent Co-Solvent Approach 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline IV_IP->CoSolvent High Lipophilicity Acidic pH-Adjustment Approach Citrate Buffer (pH 4.5) or 1 eq. HCl IV_IP->Acidic Exploiting Basic pKa Suspension Suspension Approach 0.5% MC + 0.5% Tween 80 in ddH2O PO->Suspension High Dose / Low Solubility

Decision tree for in vivo formulation of basic amine compounds based on administration route.

Table 2: Maximum Tolerated Volumes for Standard Vehicles (Mice)

RouteMax VolumeRecommended VehicleOptical Requirement
IV 5 mL/kg (100 µL/20g)10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineStrictly Clear
IP 10 mL/kg (200 µL/20g)Citrate Buffer (pH 4.5) or Co-solventStrictly Clear
PO 10 mL/kg (200 µL/20g)0.5% Methylcellulose + 0.5% Tween 80Suspension Tolerated

Step-by-Step Experimental Protocols

Self-Validating System: Each protocol relies on a sequential addition method. The order of addition is critical. Attempting to dissolve the powder directly into a water-containing mixture will cause irreversible clumping of the lipophilic free base[1].

Protocol A: The Co-Solvent Method (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

Best for: IV/IP administration of high doses where pH adjustment is undesirable. Mechanism: DMSO disrupts the crystal lattice of the free base. PEG300 acts as a biocompatible hydrophilic polymer that forms a solvation shell around the drug molecules[2]. Tween 80 reduces interfacial tension, preventing aggregation when the final aqueous phase (Saline) is introduced[3].

  • Master Liquid Preparation: Weigh the required mass of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone. Add 10% of the final target volume as cell-culture grade DMSO. Vortex vigorously until a completely clear solution is achieved.

    • Validation Check: Hold against a light source; no micro-particulates should be visible.

  • Polymer Solvation: Add 40% of the final volume as PEG300. Vortex for 30 seconds. The solution must remain clear.

  • Surfactant Addition: Add 5% of the final volume as Tween 80. Vortex gently to avoid excessive foaming.

  • Aqueous Quench: Slowly add 45% of the final volume as sterile 0.9% Saline dropwise while continuously vortexing.

  • Final Inspection: The resulting formulation should be a transparent, single-phase solution. Use within 4 hours to prevent delayed precipitation.

Protocol B: The Acid-Shift Aqueous Method (Citrate Buffer, pH 4.5)

Best for: IV administration where organic solvents (like DMSO) must be avoided to prevent vehicle-induced toxicity or pharmacological interference. Mechanism: Lowering the pH below the pKa of the constituent amines forces protonation, converting the lipophilic free base into a highly water-soluble cationic salt.

  • Buffer Preparation: Prepare a 50 mM Sodium Citrate buffer and adjust the pH to 4.5 using 0.1 M HCl. Filter sterilize (0.22 µm).

  • Drug Addition: Add the dry powder of the compound directly to the required volume of the citrate buffer.

  • Dissolution: Sonicate the mixture in a water bath at 37°C for 10–15 minutes. The acidic environment will protonate the piperidine and piperazine nitrogens, facilitating dissolution.

  • Validation Check: Ensure the solution is optically clear. If slight turbidity persists, add 1 molar equivalent of 0.1 M HCl relative to the drug concentration, vortex, and re-sonicate until clear.

Protocol C: Oral Suspension Method (0.5% MC + 0.5% Tween 80)

Best for: High-dose oral gavage (PO) pharmacokinetic or efficacy studies. Mechanism: Methylcellulose (MC) increases the viscosity of the aqueous vehicle, slowing the sedimentation rate of the suspended particles. Tween 80 wets the hydrophobic surface of the compound, ensuring uniform dispersion.

  • Vehicle Preparation: Dissolve 0.5% (w/v) Methylcellulose in heated ddH2O (80°C), then cool to 4°C to clarify. Add 0.5% (v/v) Tween 80.

  • Wetting the Powder: Place the compound powder in a mortar or glass vial. Add a micro-volume of the vehicle and triturate (or vortex with glass beads) to form a smooth paste.

  • Volume Expansion: Gradually add the remaining vehicle while continuously mixing to achieve a homogenous, milky suspension.

  • Administration: Vortex immediately prior to drawing into the gavage syringe to ensure dose uniformity.

References

Sources

Application

In Vitro Pharmacological Profiling of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone: GPCR and HSP90 Assay Protocols

Document Type: Technical Application Note & Protocol Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Pharmacological Rationale As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, I approach the evaluation of novel chemical entities not just as a series of tests, but as a logical interrogation of a molecule's structural potential. The compound (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS 1308334-68-0) represents a highly versatile bis-heterocyclic scaffold.

Structurally, it comprises a piperazine ring allylated at the N4 position and acylated at N1 by a piperidin-3-yl moiety. This specific architecture is primed for two major pharmacological domains:

  • Neuropharmacology (GPCRs): The piperazine-piperidine axis is a globally recognized "privileged scaffold" for targeting aminergic G-protein coupled receptors (GPCRs)[1]. The basic nitrogen atoms are critical for forming salt bridges with conserved aspartate residues within GPCR transmembrane domains, making this compound an ideal candidate for CNS-focused library screening[2].

  • Oncology (HSP90 Inhibition): Substituted piperazines linked to bulky ring systems have demonstrated potent inhibition of the Heat Shock Protein 90 (HSP90) chaperone machinery[3]. By occupying the N-terminal ATP-binding pocket, these scaffolds disrupt the folding of oncogenic client proteins, leading to their proteasomal degradation[4][5].

This application note details field-proven, self-validating in vitro protocols to profile this scaffold against both target classes.

GPCR Radioligand Binding Profiling (SPA Methodology)

Causality & Assay Logic

Traditional filtration-based binding assays often suffer from ligand depletion, high background noise, and the loss of low-affinity transient interactions during rapid wash steps. To ensure high-fidelity data, we utilize the Scintillation Proximity Assay (SPA) [2]. By employing Polyvinyltoluene (PVT) beads coated with Wheat Germ Agglutinin (WGA), the beads directly capture glycosylated GPCRs from crude membrane preparations. This homogenous format eliminates wash steps, preserving the binding equilibrium of early-stage screening hits[2].

GPCR_Workflow N1 Membrane Preparation N2 Compound Incubation N1->N2 Add Scaffold N3 Radioligand Binding (SPA) N2->N3 Add Radioligand N4 Scintillation Counting N3->N4 Equilibrium N5 IC50 / Ki Calculation N4->N5 Data Output

GPCR Radioligand Binding Assay Workflow for piperazine derivatives.

Step-by-Step Protocol

Phase 1: Membrane Preparation

  • Cell Harvest: Harvest CHO cells overexpressing the target GPCR (e.g., 5-HT or Dopamine receptors). Wash with PBS (pH 7.4).

  • Lysis & Homogenization: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂). Homogenize using a Polytron homogenizer for 3 minutes on setting 22 to shear the cell membranes[2].

  • Differential Centrifugation: Centrifuge at 150 × g for 5 minutes at 4 °C to remove intact cells and nuclei. Recover the supernatant and centrifuge at 22,000 × g for 1 hour at 4 °C to pellet the membrane fraction[2].

  • Storage: Resuspend the pellet in assay buffer containing 10% glycerol and store aliquots at −80 °C.

Phase 2: SPA Binding Execution

  • Assay Assembly: In a 96-well white clear-bottom isoplate, combine 20 µL of assay buffer (supplemented with 0.5% BSA to prevent non-specific binding), 20 µL of WGA-PVT SPA beads, and 20 µL of the membrane suspension[2].

  • Compound Addition: Add (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in a 10-point concentration gradient (typically 10 µM to 0.1 nM).

  • Radioligand Addition: Initiate the reaction by adding 20 µL of the specific radioligand (e.g., ³H-spiperone for D2 receptors)[1][2].

  • Equilibration & Readout: Seal the plate with TopSeal-A film and incubate with shaking for 1 hour at room temperature. Measure the localized radioligand decay for 30 seconds/well using a microplate scintillation counter[2]. Calculate the Ki value using the Cheng-Prusoff equation[1].

HSP90 N-Terminal ATP-Competitive Assay (Fluorescence Polarization)

Causality & Assay Logic

HSP90 relies on ATP hydrolysis to drive its chaperone cycle[5]. To determine if the piperazine scaffold acts as an ATP-competitive inhibitor, Fluorescence Polarization (FP) is the gold standard[3]. FP is a ratiometric technique that measures the tumbling rate of a fluorophore. When FITC-labeled geldanamycin (FITC-GM) is free in solution, it tumbles rapidly, yielding low polarization. When bound to the massive 90 kDa HSP90 protein, tumbling slows, yielding high polarization. A successful inhibitor will competitively displace FITC-GM, causing a measurable drop in millipolarization (mP)[3][4].

HSP90_Logic HSP90 HSP90 N-Terminal ATP Pocket Comp Piperazine Scaffold Binding HSP90->Comp Competitive Assay Block ATP Binding Blocked Comp->Block Inhibits ATPase Degrad Client Protein Degradation Block->Degrad Downstream Effect

HSP90 Chaperone Inhibition Pathway and Client Protein Degradation Logic.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a master mix containing recombinant human HSP90α (17 ng/µL) and FITC-Geldanamycin (100 nM) in assay buffer (10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.005% Tween-20, pH 7.4)[4].

  • Compound Dispensing: Use acoustic liquid handling to dispense the test compound (dissolved in 100% DMSO) into a 384-well black microplate. Ensure the final DMSO concentration does not exceed 1% to prevent protein denaturation[3][4].

  • Incubation: Add the HSP90α/FITC-GM master mix to the compound wells. Incubate in the dark at room temperature for 3 hours to allow the system to reach thermodynamic equilibrium[3][4][6].

  • Readout: Measure fluorescence polarization using a multimode microplate reader with excitation at 485 nm and emission at 530 nm[6]. Calculate the mP shift relative to the DMSO control[3].

Quantitative Data Summaries & Quality Control

A self-validating protocol requires strict quality control. The Z'-factor must be calculated for every plate to ensure assay robustness and reliability. Below are the standardized parameters and acceptance criteria for profiling (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone.

Assay ParameterGPCR Radioligand Binding (SPA)HSP90 N-Terminal Inhibition (FP)
Primary Readout Scintillation (CPM)Fluorescence Polarization (mP)
Positive Reference Control Haloperidol / SpiperoneGeldanamycin / 17-AAG
Target Z'-Factor > 0.65> 0.70
Incubation Time 1 Hour (Room Temperature)3 Hours (Room Temperature)
Buffer Additives 0.5% BSA, 5 mM MgCl₂0.005% Tween-20, 1% DMSO
Expected IC₅₀ Range 10 nM - 5 µM50 nM - 10 µM

References

  • Rational design of synthetically tractable HDAC6/HSP90 dual inhibitors to destroy immune-suppressive tumor microenvironment. PMC (NIH).3

  • Pyrrolidine vs. Piperidine: A Comparative Guide to Privileged Scaffolds in Drug Design. Benchchem.1

  • The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer. PMC (NIH).4

  • A Comparative Study of Impedance versus Optical Label-Free Systems Relative to Labelled Assays in a Predominantly Gi Coupled GPCR (C5aR) Signalling. MDPI.2

  • C‑terminal HSP90 inhibitor NCT‑58 impairs the cancer stem‑like phenotype and enhances chemotherapy efficacy in TNBC. Spandidos Publications.6

  • Application Notes and Protocols: Pochonin D for In Vitro Hsp90 Inhibition. Benchchem.5

Sources

Method

Application Note: Mass Spectrometry Fragmentation Patterns for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Introduction & Analytical Context The structural elucidation of hybrid heterocyclic compounds is a critical function in both pharmaceutical drug development and forensic toxicology. The compound (4-Allylpiperazin-1-yl)(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

The structural elucidation of hybrid heterocyclic compounds is a critical function in both pharmaceutical drug development and forensic toxicology. The compound (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS: 1308334-68-0) represents a complex structural motif, featuring a piperazine ring and a piperidine ring bridged by a methanone (carbonyl) linker. Because piperazine and piperidine derivatives frequently appear in novel psychoactive substances (NPS) and targeted drug libraries, establishing robust, unambiguous mass spectrometry (MS) fragmentation profiles is essential for definitive identification [1, 3].

This application note provides an in-depth analysis of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) behavior of this molecule. Rather than merely listing product ions, we will explore the gas-phase ion chemistry and proton mobility that drive these specific fragmentation cascades.

Structural Analysis & Ionization Dynamics

Understanding the basicity of the nitrogen atoms within the molecule is the first step in predicting its fragmentation. Under positive ESI conditions (ESI+), protonation preferentially occurs at the most basic site:

  • N4 of the Piperazine Ring: A tertiary aliphatic amine with a pKa of approximately 9.0.

  • Piperidine Nitrogen: A secondary amine with a pKa of approximately 10.4.

  • Amide Nitrogen (N1 of Piperazine): Non-basic due to the delocalization of its lone pair into the adjacent carbonyl group.

During ionization, the molecule readily forms a stable [M+H]⁺ precursor ion at m/z 238.19 . Upon collisional activation in the mass spectrometer, the "mobile proton model" dictates that the proton migrates to the amide oxygen or nitrogen, weakening the C-N bond and initiating the primary fragmentation pathways [2].

Elucidation of Fragmentation Pathways (CID)

Collision-Induced Dissociation (CID) of the m/z 238.19 precursor yields highly characteristic product ions. The fragmentation is governed by three primary pathways:

Pathway A: Amide Bond Cleavage (The Diagnostic Pathway)

The most kinetically favorable cleavage occurs at the amide bond. Protonation at the amide nitrogen leads to the heterolytic cleavage of the C-N bond, producing two complementary fragments depending on charge retention:

  • Piperidin-3-yl Acylium Ion (m/z 112.08): Charge retention on the carbonyl carbon yields a highly stable, resonance-stabilized acylium ion (C₆H₁₀NO⁺).

  • 4-Allylpiperazinium Ion (m/z 127.12): Charge retention on the piperazine nitrogen yields the intact substituted piperazine fragment (C₇H₁₅N₂⁺). This is typically the base peak in the MS/MS spectrum due to the high proton affinity of the piperazine moiety.

Pathway B: Allyl Group Neutral Loss

Substituted piperazines frequently undergo neutral losses of their N-alkyl groups [2, 4]. The allyl group at N4 can be expelled via a hydrogen rearrangement, resulting in the neutral loss of propene (C₃H₆, 42 Da). This yields a des-allyl product ion at m/z 196.14 .

Pathway C: Piperidine Ring Fission

At higher collision energies (>30 eV), the piperidine ring undergoes α -cleavage adjacent to the nitrogen atom, followed by ring opening and subsequent fragmentation [1]. A characteristic fragment for piperidine-containing structures is observed at m/z 84.08 (C₅H₁₀N⁺), representing the core piperidine ring after the loss of the methanone linkage.

Fragmentation_Pathways Precursor Precursor Ion [M+H]+ m/z 238.19 Amide Amide Cleavage (Primary) Precursor->Amide 15-25 eV Allyl Allyl Loss (-C3H6) Precursor->Allyl 20-30 eV Piperidine Piperidine Fission (Secondary) Precursor->Piperidine >30 eV F112 Acylium Ion m/z 112.08 Amide->F112 F127 4-Allylpiperazinium m/z 127.12 Amide->F127 F196 Des-allyl Ion m/z 196.14 Allyl->F196 F84 Piperidine Fragment m/z 84.08 Piperidine->F84

Fig 1: ESI-MS/MS collision-induced dissociation pathways for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone.

Quantitative Data & MRM Parameters

For targeted quantification (e.g., in pharmacokinetic studies or forensic screening), Multiple Reaction Monitoring (MRM) is employed. The table below summarizes the optimized transitions.

Table 1: Optimized MRM Transitions and Collision Energies

Precursor Ion (m/z)Product Ion (m/z)Structural AssignmentOptimal CE (eV)Relative Abundance
238.19127.124-Allylpiperazinium20High (Quantifier)
238.19112.08Piperidin-3-yl acylium25Medium (Qualifier 1)
238.19196.14[M+H - C₃H₆]⁺15Low (Qualifier 2)
238.1984.08Piperidine fragment35Low

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in system suitability checks.

Step 1: Sample Preparation & Internal Standard (IS) Addition

Causality: Matrix effects can severely suppress ESI ionization. Adding a structurally similar stable-isotope-labeled internal standard (e.g., mCPP-d8) corrects for both recovery losses and ionization suppression [2].

  • Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using Initial Mobile Phase (90% A / 10% B).

  • Spike the working solution with 50 ng/mL of the chosen Internal Standard.

Step 2: UHPLC Separation Parameters

Causality: Formic acid (0.1%) is used in the mobile phase to act as an abundant proton source, ensuring maximum protonation of the highly basic piperazine/piperidine nitrogens prior to entering the ESI source.

  • Column: C18, 1.7 µm, 2.1 x 100 mm (Maintains sharp peak shapes for basic amines).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Ensures retention of the polar basic compound).

    • 1.0 - 5.0 min: Linear ramp to 95% B (Elutes the compound).

    • 5.0 - 6.5 min: Hold at 95% B (Washes the column).

    • 6.5 - 8.0 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

Step 3: ESI-MS/MS Optimization & Validation

Causality: Running a blank injection immediately before the sample validates the absence of column carryover, a common issue with "sticky" basic amines.

  • System Suitability: Inject a blank (90:10 Water:MeOH) to verify a clean baseline at m/z 238.19.

  • Source Parameters: Set Capillary Voltage to +3.5 kV, Desolvation Temperature to 400°C, and Desolvation Gas to 800 L/hr.

  • Acquisition: Run the sample in MRM mode using the transitions outlined in Table 1. Argon is recommended as the CID collision gas for optimal fragmentation efficiency.

LCMS_Workflow Prep Sample Prep & IS Addition LC UHPLC C18 Gradient Prep->LC ESI ESI(+) Ionization LC->ESI MSMS QQQ MS/MS MRM Mode ESI->MSMS Data Data Analysis & Validation MSMS->Data

Fig 2: Self-validating LC-MS/MS analytical workflow for piperazine derivative characterization.

References

  • Zhu Na, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2016. Available at: [Link][1]

  • "Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry." ResearchGate, Scientific Diagrams. Available at: [Link][2]

  • Abdel-Hay, Karim M. "Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class." Auburn University Theses and Dissertations, 2012. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Poor Aqueous Solubility of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Welcome to the Technical Support Center. (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is a synthetic compound characterized by two basic amine centers: a secondary amine on the piperidine ring and a tertiary amine on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is a synthetic compound characterized by two basic amine centers: a secondary amine on the piperidine ring and a tertiary amine on the piperazine ring, linked by a neutral methanone (amide) bridge. Due to its lipophilic allyl group and bulky heterocyclic core, the free base exhibits notoriously poor aqueous solubility at physiological pH.

This guide provides authoritative troubleshooting, self-validating protocols, and formulation strategies designed for researchers and drug development professionals facing precipitation or bioavailability issues with this compound.

Module 1: Physicochemical Profiling & pH-Dependent Solubility (FAQ)

Q: Why does my compound completely precipitate when diluted in Phosphate-Buffered Saline (PBS) at pH 7.4? A: The solubility of basic amines is strictly governed by their ionization state. The piperidine nitrogen typically has a pKa of ~10–11, while the piperazine nitrogen has a pKa of ~8–9[1]. At pH 7.4, a significant fraction of the compound approaches its un-ionized (free base) state. When the pH of the solution exceeds the pHmax​ (the pH at which the solubility of the ionized salt equals the intrinsic solubility of the free base), the hydrophobic free base precipitates out of solution[2].

Q: Can I simply acidify the solvent to maintain solubility? A: Yes, adding a small amount of acid (e.g., 0.1 M HCl) will protonate the basic nitrogens, converting the compound into a positively charged cationic species that is highly water-soluble[1]. However, this is only viable for simple analytical preparations. For cell-based assays or in vivo dosing, highly acidic solutions (pH < 4) will cause cytotoxicity or injection-site necrosis. You must employ salt screening or formulation strategies to achieve solubility at physiologically relevant pH levels.

Module 2: Salt Screening & Selection (Troubleshooting)

Issue: The free base is an oil or amorphous solid with poor dissolution kinetics, making it impossible to formulate a stable oral or parenteral dose. Solution: Synthesize a stable crystalline salt.

Causality & Selection Rules: Successful salt formation requires the pKa of the conjugate acid (counterion) to be at least 2 pH units lower than the pKa of your basic drug[2]. This ensures a strong binding energy that prevents the complex from disproportionating back into the free base in an aqueous medium[3]. Given the basicity of the piperidine/piperazine nitrogens, strong to medium acids are required. Hydrochloride, mesylate, hydrobromide, and acetate are historically the most common counterions for basic chemical entities[3].

SaltSelection Step1 Assess Free Base Properties (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone Step2 Determine pKa & pH-Solubility Profile (Targeting Piperidine N & Piperazine N) Step1->Step2 Step3 Counterion Selection (ΔpKa > 2) (e.g., HCl, Mesylate, Citrate) Step2->Step3 Step4 Crystallization & Salt Screening (Solvent Evaporation/Anti-solvent) Step3->Step4 Step5 Physicochemical Evaluation (Solubility, XRPD, DSC, Hygroscopicity) Step4->Step5

Caption: Logical workflow for selecting and validating the optimal salt form for basic amine drugs.

Protocol: High-Throughput Salt Screening (Self-Validating System)

This protocol forces the compound into a supersaturated state in the presence of a counterion, promoting crystal lattice formation. A crystalline salt is preferred over an amorphous one because its thermodynamic stability ensures consistent solubility and prevents devitrification during storage[2].

  • Preparation: Dissolve 50 mg of the free base in a minimal volume of a volatile, water-miscible organic solvent (e.g., Tetrahydrofuran or Ethanol).

  • Counterion Addition: Add 1.05 molar equivalents of the selected acid (e.g., Methanesulfonic acid for a mesylate salt, or HCl for a hydrochloride salt)[4].

  • Crystallization: Stir at room temperature for 2 hours. If spontaneous precipitation does not occur, slowly add an anti-solvent (e.g., heptane or diethyl ether) dropwise until the solution becomes cloudy, then cool to 4°C overnight.

  • Validation (Crucial): Isolate the precipitate via vacuum filtration. You must validate the solid state using X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to check the melting point. A sharp endothermic peak on DSC confirms a stable, crystalline salt lattice[5].

Module 3: Formulation Strategies (Cyclodextrins & Co-Solvents)

Issue: You cannot change the solid form of the API, but you need to test the compound in vitro at pH 7.4 without it crashing out of solution. Solution: Utilize Cyclodextrin Complexation or a Co-solvent system.

Strategy A: Cyclodextrin Complexation Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a nonpolar, hydrophobic cavity[6]. By using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), the lipophilic allylpiperazine core of the molecule is encapsulated within the cavity, forming a water-soluble 1:1 inclusion complex[7]. This shields the hydrophobic portions of the drug from the aqueous environment without altering its molecular structure[7].

Cyclodextrin Drug Free Base Compound (Hydrophobic Core) Complex 1:1 Inclusion Complex (Water Soluble at pH 7.4) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Caption: Mechanism of solubility enhancement via HP-β-Cyclodextrin inclusion complexation.

Protocol: Preparation of HP-β-CD Inclusion Complex
  • Prepare a 10–20% (w/v) solution of HP-β-CD in deionized water or PBS (pH 7.4).

  • Add the (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone free base in excess to the CD solution.

  • Agitate the suspension on a rotary shaker at room temperature for 48–72 hours to reach dynamic equilibrium[8].

  • Filter the suspension through a 0.45 µm PVDF membrane to remove uncomplexed drug. The resulting filtrate contains the solubilized inclusion complex[8].

Strategy B: Co-Solvent Systems For immediate solubilization, co-solvents like DMSO or Polyethylene Glycol (PEG) 400 can lower the dielectric constant of the aqueous medium, reducing the energy required to create a cavity for the solute[1]. Protocol: Dissolve the compound in 100% DMSO to create a 10 mM stock. Slowly dilute this stock into the aqueous buffer while vortexing. Ensure the final DMSO concentration remains below 1% (v/v) to avoid cell toxicity or enzyme interference[1].

Module 4: Quantitative Data Summary

The following table summarizes the expected solubility outcomes based on the formulation strategies applied to basic piperidine/piperazine derivatives.

Formulation StrategyVehicle / CounterionExpected Aqueous SolubilityBiological CompatibilityLimitations
Free Base (Control) PBS (pH 7.4)< 0.1 mg/mLHighInadequate for most assays
Acidification 0.1 M HCl (pH 2.0)> 20 mg/mLLowToxic to cells; tissue necrosis
Salt Formation Mesylate Salt in Water10 - 50 mg/mLHighRequires synthesis and solid-state validation
Co-Solvent 1% DMSO in PBS0.5 - 2.0 mg/mLModerateRisk of precipitation upon further dilution
Complexation 20% HP-β-CD in PBS5 - 15 mg/mLHighPotential competitive displacement by assay lipids

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Welcome to the Technical Support Center. Analyzing complex pharmaceutical compounds like (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing complex pharmaceutical compounds like (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone presents unique chromatographic challenges. This guide provides field-proven, self-validating methodologies to diagnose and resolve peak tailing specifically for dual-amine molecules.

Diagnostic Overview: The Causality of Peak Tailing in Dual-Amine Compounds

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone contains two highly basic nitrogen-containing heterocycles: a piperazine ring and a piperidine ring. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic amines are notoriously prone to severe peak tailing[1].

The causality of this tailing is rooted in secondary ionic interactions [2]. While the primary retention mechanism is the intended hydrophobic interaction with the column's alkyl chains (e.g., C18), a secondary interaction occurs between the positively charged, protonated amine groups of the analyte and the negatively charged, deprotonated residual silanol groups (Si-O⁻) on the silica stationary phase[3][4][5]. Because piperazine and piperidine derivatives are ionized at mid-pH levels, this mixed-mode retention slows the elution of a portion of the analyte molecules, resulting in an asymmetrical "tail"[4][5]. A USP Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2 indicates significant tailing that compromises quantitative accuracy[3][4][6].

Mechanism Analyte (4-Allylpiperazin-1-yl) (piperidin-3-yl)methanone (Protonated Amines) Interaction Secondary Ionic Interaction (Mixed-mode retention) Analyte->Interaction Silanol Ionized Silanols (Si-O⁻) on Silica Silanol->Interaction Tailing Peak Tailing & Broadening Interaction->Tailing LowPH Low pH (<3.0) Protonates Silanols (Si-OH) Tailing->LowPH Mitigation HighPH High pH (>10.0) Deprotonates Amines Tailing->HighPH Mitigation Blocker TEA Addition Blocks Silanol Sites Tailing->Blocker Mitigation Resolution Gaussian Peak Shape Eliminates Secondary Interaction LowPH->Resolution HighPH->Resolution Blocker->Resolution

Mechanistic pathways of silanol-induced peak tailing and chemical mitigation strategies.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly alter method parameters. Use the following self-validating protocols to isolate variables and confirm the root cause of the tailing.

Protocol 1: The Neutral Marker Test (Systemic vs. Chemical Diagnosis)

Before altering mobile phase chemistry, you must confirm the tailing is chemical (acid-base interaction) rather than physical (e.g., column voids, extra-column dead volume)[1][7].

  • Preparation : Prepare a test mixture containing your basic analyte and a neutral marker (e.g., toluene or uracil).

  • Execution : Inject the mixture under your current chromatographic conditions.

  • Causality Check : Neutral compounds cannot undergo acid-base interactions with silanols[1]. If the neutral marker is symmetrical but the basic analyte tails, the issue is definitively chemical[1]. If both peaks tail, you have a physical system problem (e.g., column void, bad fittings, or blocked frits)[1][6].

Protocol 2: Mobile Phase pH Optimization

The ionization state of both the analyte and the silica surface is dictated by the mobile phase pH[3][5].

  • Low pH Strategy (pH 2.0 - 3.0) : Prepare a 20-50 mM phosphate or formate buffer adjusted to pH 2.5[2][4].

    • Causality: Lowering the pH fully protonates residual silanol groups (Si-OH), neutralizing their negative charge and eliminating electrostatic attraction with the analyte[2][3][6]. Ensure your column is stable at low pH[6].

  • High pH Strategy (pH > 10.0) : Use a volatile buffer like ammonium bicarbonate adjusted to pH 10.5 with ammonium hydroxide.

    • Causality: At this pH, the basic piperazine and piperidine nitrogens are deprotonated (neutralized), preventing ionic interactions[3][6]. This requires a hybrid silica or polymer column designed for high pH[2][3].

Protocol 3: Silanol Shielding via Competing Amines

If pH adjustment is restricted by method parameters (e.g., degradation of the analyte at extreme pH), use a sacrificial base[2].

  • Execution : Add 0.05% to 0.1% (v/v) Triethylamine (TEA) to the aqueous mobile phase[4][7].

  • Causality Check : TEA is a sterically small, highly basic molecule that preferentially binds to and blocks active silanol sites, effectively shielding the larger (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone molecules from secondary interactions[2][4].

Quantitative Data & Column Selection

The following tables summarize the expected outcomes of various mitigation strategies and guide column selection for basic amines.

Table 1: Effect of Mobile Phase Conditions on USP Tailing Factor (Tf) for Dual-Amine Compounds

Mobile Phase ConditionMechanism of ActionExpected USP Tailing Factor (Tf)Suitability for LC-MS
Standard Mid-pH (pH 5-7) Unshielded ionic interactions> 2.0 (Severe Tailing)Yes
Low pH (pH 2.5) Protonation of residual silanols1.1 - 1.3 (Good)Yes (using Formic Acid)
High pH (pH 10.5) Deprotonation of analyte amines1.0 - 1.2 (Excellent)Yes (using NH₄OH)
Mid-pH + 0.1% TEA Competitive silanol shielding1.1 - 1.2 (Excellent)No (Ion Suppression)
High Buffer Conc. (50 mM) Ionic strength masking1.3 - 1.5 (Acceptable)Moderate

Table 2: Column Selection Guide for Basic Amines

Column TechnologyStructural AdvantageBest Use Case
Standard C18 (Uncapped) High silanol densityAvoid for basic amines
Fully End-capped C18 Reduced active silanol sitesGeneral RP-HPLC at low pH
Polar-Embedded C18 Internal shielding layerHigh aqueous mobile phases
Hybrid Silica / Polymer Extreme pH stabilityHigh pH analyses (pH > 10)

Troubleshooting Workflow

Workflow Start Assess Peak Tailing (As > 1.5) CheckSystem Check Extra-Column Volume & Dead Volume Start->CheckSystem IsSystem Systemic or Chemical? CheckSystem->IsSystem FixSystem Fix Tubing/Fittings IsSystem->FixSystem All peaks tail CheckpH Optimize Mobile Phase pH (Low pH < 3 or High pH > 10) IsSystem->CheckpH Only basic peak tails Success Symmetrical Peak (As < 1.2) FixSystem->Success AddTEA Add Silanol Blocker (e.g., 0.1% TEA) CheckpH->AddTEA Tailing persists CheckpH->Success Resolved ChangeColumn Use End-capped or Hybrid Silica Column AddTEA->ChangeColumn Tailing persists AddTEA->Success Resolved ChangeColumn->Success

Troubleshooting workflow for HPLC peak tailing of basic amines.

Frequently Asked Questions (FAQs)

Q: Why does my peak shape degrade over time even when using the optimized low-pH method? A: Standard silica columns can undergo hydrolysis and dissolution at pH < 3.0 over time, which creates column voids at the head of the packing bed[6][7]. This manifests as broad, tailing peaks for all analytes. To resolve this, switch to a sterically protected or hybrid silica column specifically designed for extreme pH ranges[2][6].

Q: Can I use Triethylamine (TEA) if I am coupling my HPLC to a Mass Spectrometer (LC-MS)? A: No. TEA is highly suppressive to MS ionization and has a high UV cutoff, making it unsuitable for LC-MS or low-wavelength UV detection[4]. Instead, increase the ionic strength of an MS-compatible buffer (e.g., 25-50 mM ammonium formate) to mask silanol interactions[2][4].

Q: How do I know if my peak tailing is caused by mass overload rather than silanol interactions? A: Injecting too much sample mass can saturate the stationary phase, leading to tailing[4][7]. To test this, dilute your sample by a factor of 10 and re-inject[4]. If the peak symmetry significantly improves, the column was overloaded[4][7]. If the tailing persists, the issue is likely secondary silanol interactions.

References

  • Axion Labs . HPLC Peak Tailing. Available at:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at: [Link]

  • Element Lab Solutions . Peak Tailing in HPLC. Available at: [Link]

  • The LCGC Blog . HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • Scribd . Fixing Peak Tailing in HPLC Analysis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone . This molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone . This molecule presents unique storage challenges due to the convergence of an oxidatively labile allyl group, a highly hygroscopic piperazine core, and a reactive secondary piperidine amine.

Understanding the mechanistic causality behind these degradation pathways is critical for drug development professionals to maintain API integrity, ensure accurate stoichiometry, and meet regulatory stability requirements.

Molecular Vulnerability Profile & Causality

To effectively stabilize this compound, we must first map its structural vulnerabilities. The molecule degrades via four primary pathways when exposed to ambient conditions:

  • N-Oxidation (Piperazine/Piperidine Rings): Aliphatic and cyclic amines undergo a radical chain mechanism with molecular oxygen to form N-oxides[1].

  • Auto-Oxidation (Allyl Moiety): The allyl group is highly susceptible to radical-initiated auto-oxidation, leading to peroxide formation, cleavage, or cross-linking, particularly in aqueous or alkaline environments[2].

  • Deliquescence (Hygroscopicity): Piperazine derivatives are notoriously hygroscopic. They readily absorb atmospheric moisture, which can alter the crystal structure and accelerate hydrolytic degradation[3].

  • Carbamate Formation: The exposed secondary amine on the piperidine ring acts as a nucleophile, reacting with atmospheric carbon dioxide (CO₂) to form carbamate salts[3].

Degradation Mol (4-Allylpiperazin-1-yl) (piperidin-3-yl)methanone Allyl Allyl Moiety Auto-oxidation & Cleavage Mol->Allyl O2 / UV Light Pip Piperazine Core Hygroscopicity & N-Oxidation Mol->Pip H2O / O2 SecAmine Piperidine Amine CO2 Absorption (Carbamate) Mol->SecAmine Atmospheric CO2 Amide Methanone Linker Hydrolysis Mol->Amide High Moisture

Degradation pathways of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone.

Troubleshooting Guide & FAQs

Q: Our batch has developed a distinct yellow/brown tint after being left on the benchtop. What is the mechanism, and can the compound be salvaged? A: This discoloration is a macroscopic indicator of N-oxide formation and subsequent radical chain degradation[1]. The secondary and tertiary amines in the piperidine and piperazine rings react with molecular oxygen. Once N-oxides form, they catalyze further degradation of the allyl group. This oxidative process is irreversible. The degraded batch cannot be salvaged for high-purity assays and must be discarded. Prevention requires strict inert gas storage[1].

Q: The measured mass of our compound increases over a few days, and the powder becomes sticky and clumps together. Why does this happen? A: This is driven by the severe hygroscopicity of piperazine derivatives. They are deliquescent, meaning they attract enough moisture from the surrounding atmosphere to eventually dissolve into an aqueous solution[3]. Concurrently, the piperidine ring absorbs CO₂. This dual absorption artificially inflates the mass, leading to severe errors in concentration calculations and promoting downstream hydrolysis[3].

Q: Should we use Nitrogen or Argon to purge our storage vials? A: Argon is strictly recommended. Argon is a noble gas that is significantly denser than ambient air. When purged into a vial, it pools at the bottom, effectively displacing oxygen and moisture to create a protective "blanket" over the solid API[4]. Nitrogen is lighter and readily mixes with ambient air during the capping process, leaving residual oxygen that can initiate the radical oxidation cascade[1][4].

Q: How do we validate the stability of this compound for IND/NDA regulatory submissions? A: Stability must be validated according to ICH Q1A(R2) guidelines. For a standard shelf-life assessment, long-term testing is normally conducted at 25°C/60% RH or 30°C/65% RH. Accelerated stress testing must be performed at 40°C/75% RH for a minimum of 6 months[5]. If a "significant change" (e.g., >5% degradation, failure to meet appearance criteria, or excessive water uptake) occurs during the accelerated 6-month test, intermediate testing at 30°C/65% RH becomes mandatory[5].

Standard Operating Procedures (SOP): Self-Validating Inert Storage Workflow

To guarantee scientific integrity, storage cannot simply be a passive action; it must be a self-validating system. The following protocol leverages thermodynamic control and atmospheric displacement to halt degradation.

Step 1: High-Vacuum Desiccation (Moisture Removal)

  • Transfer the synthesized compound to an amber glass vial (amber glass blocks UV light, preventing photo-initiated allyl radical formation).

  • Place the unsealed vial in a vacuum desiccator containing a high-capacity desiccant (e.g., phosphorus pentoxide, P₂O₅)[3].

  • Apply high vacuum (<0.1 mbar) for 24 hours to strip away bound water and absorbed CO₂.

Step 2: Argon Blanketing (Atmospheric Displacement)

  • Transfer the desiccator to a glove box, or carefully vent the desiccator with Argon gas.

  • Direct a gentle, continuous stream of Argon gas directly into the vial for 10–15 seconds. Ensure the flow is gentle enough to avoid aerosolizing the fine powder[4].

Step 3: Hermetic Sealing

  • Immediately cap the vial using a PTFE-lined screw cap. PTFE is chemically inert and impermeable to moisture.

  • Wrap the cap junction tightly with Parafilm or electrical tape to prevent the slow diffusion of atmospheric gases over long-term storage.

Step 4: Cold Storage (Thermodynamic Control)

  • Store the sealed vials in a dedicated, temperature-monitored freezer at -20°C. Lowering the temperature thermodynamically decelerates any residual oxidative or hydrolytic kinetics.

Step 5: System Validation (The Self-Validating Step)

  • Prepare a "sentinel" vial alongside the main batch using the exact same protocol.

  • After 30 days, pull the sentinel vial and perform a Karl Fischer (KF) titration and RP-HPLC.

  • Acceptance Criteria: Moisture content must remain <0.5% (KF), and N-oxide/allyl-cleavage impurities must be <0.1% (HPLC). If these thresholds are exceeded, the sealing integrity of the entire batch is compromised and must be re-processed.

StorageWorkflow Step1 1. Lyophilization (Remove H2O) Step2 2. Argon Purging (Displace O2/CO2) Step1->Step2 Step3 3. Hermetic Sealing (Amber Vial/PTFE) Step2->Step3 Step4 4. Cold Storage (-20°C in Desiccator) Step3->Step4 Step5 5. Validation (HPLC & KF Titration) Step4->Step5

Self-validating workflow for the inert storage of hygroscopic amine derivatives.

Quantitative Stability Data

The following table summarizes the degradation kinetics of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone under various ICH Q1A(R2) aligned storage conditions[5]. This data highlights the absolute necessity of inert, cold storage.

Table 1: Accelerated Stability Matrix

Storage ConditionAtmosphereContainer TypeTimepointPurity (HPLC)Moisture (KF)Macroscopic Observation
-20°C ArgonAmber / PTFE6 Months>99.5% <0.5% White, free-flowing powder
25°C / 60% RH AirClear / Unsealed1 Month92.1%4.2%Yellowing, slight clumping
40°C / 75% RH AirClear / Unsealed1 Month84.3%12.5%Brown, deliquescent (sticky)
40°C / 75% RH ArgonAmber / PTFE6 Months98.2%<0.8%White, free-flowing powder

References

  • Source: benchchem.
  • Q1A(R2)
  • By what reaction does (–)-sparteine decompose in ambient conditions?
  • How Can I Protect My Lipid From Oxidation?
  • Source: nih.

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS/MS Background Noise for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Introduction Welcome to the advanced troubleshooting center. Analyzing (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone —a highly basic, polar molecule containing both piperazine and piperidine moieties—via LC-MS/MS pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the advanced troubleshooting center. Analyzing (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone —a highly basic, polar molecule containing both piperazine and piperidine moieties—via LC-MS/MS presents unique analytical challenges. Due to the basicity of its nitrogen atoms, this compound is optimally detected in positive Electrospray Ionization (ESI+) mode. However, ESI+ is highly susceptible to background noise generated by mobile phase impurities, column bleed, and biological matrix effects.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to isolate and eliminate background noise in your workflows.

Section 1: Expert Q&A - Diagnosing the Root Cause

Q1: My baseline noise is consistently high (~1e6 cps) across the entire gradient. What is the mechanistic cause? A1: Constant high background across a gradient typically indicates the continuous introduction of contaminants from the mobile phase or a fouled MS source[1]. In ESI+, the ionization process is highly competitive[2]. Contaminants such as polyethylene glycol (PEG) or plasticizers (e.g., phthalates) have high proton affinities. They continuously compete with your target analyte for charge on the surface of the ESI droplets, not only raising the baseline but also suppressing the analyte's signal[2].

  • Causality: ESI is a charge-limited environment. High abundance of background ions depletes the available charge, leading to poor ionization efficiency for the target compound.

  • Resolution: Flush the system using the isolation protocol below. Ensure you are using exclusively LC-MS grade solvents and avoid storing aqueous phases in plastic containers[1].

Q2: I observe massive noise spikes and signal suppression specifically in the high-organic region of the gradient when analyzing plasma samples. Why? A2: This is the classic signature of endogenous phospholipid interference. Glycerophosphocholines elute in the high-organic region of reversed-phase gradients[3].

  • Causality: Phospholipids contain a strongly basic quaternary ammonium headgroup. In ESI+, they exhibit massive ionization efficiency, instantly saturating the MS detector and suppressing the ionization of co-eluting basic analytes like (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone[3]. Furthermore, they strongly adhere to the LC stationary phase, bleeding off continuously and causing unpredictable baseline drift.

  • Resolution: Monitor the MRM transition m/z 184 -> 184 (the phosphocholine product ion) to map phospholipid elution zones. Implement Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to selectively remove them.

Q3: The background noise seems to increase over sequential injections, appearing as a broad "hump" under my analyte peak. Is this a column issue? A3: Yes, this indicates column carryover and peak tailing due to secondary interactions. The secondary and tertiary nitrogens in the piperidine and piperazine rings of your analyte are strong hydrogen-bond acceptors.

  • Causality: These basic sites interact with unendcapped, acidic silanol groups on the silica backbone of standard C18 columns. The analyte "sticks" to the column and slowly bleeds off in subsequent runs as a broad background hump.

  • Resolution: Switch to a Charged Surface Hybrid (CSH) column or use a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) to neutralize silanols and improve peak shape.

Section 2: Diagnostic Workflows and Visualization

System_Troubleshooting N1 High Background Noise Detected N2 Turn off LC flow. Does noise persist? N1->N2 N3 MS Source Contamination (Clean ESI probe/capillary) N2->N3 Yes N4 LC or Mobile Phase Contamination N2->N4 No N5 Bypass Column (Zero-volume). Run gradient. N4->N5 N6 Mobile Phase/System Issue (Flush system, replace solvents) N5->N6 Noise Persists N7 Column/Matrix Issue (Phospholipids, Carryover) N5->N7 Noise Disappears N8 Monitor m/z 184 -> 184 (Phospholipids present?) N7->N8 N9 Implement MCX SPE Sample Cleanup N8->N9 Yes N10 Optimize Wash Solvents & Column Chemistry N8->N10 No

Diagnostic workflow for isolating and resolving LC-MS/MS background noise sources.

Section 3: Self-Validating Experimental Protocols

Protocol 1: System Isolation and Contamination Check

Purpose: To systematically determine whether the background noise originates from the mass spectrometer, the LC system, the mobile phases, or the analytical column[1].

Step-by-Step Methodology:

  • MS Baseline Check: Turn off the LC flow completely. Monitor the MS baseline for 5 minutes.

    • Validation Check: If noise remains >1e5 cps, the contamination is inside the MS (e.g., dirty ESI capillary or skimmer cone). If noise drops to near zero, proceed to Step 2.

  • Zero-Volume Injection: Remove the analytical column and connect the LC injector directly to the MS using a zero-dead-volume union[1].

  • Solvent Blank Gradient: Inject a pure solvent blank (e.g., 50:50 Methanol:Water) and run your standard LC gradient.

    • Validation Check: If the noise returns and tracks with the gradient profile, the mobile phase or LC tubing is contaminated. If the baseline remains flat and clean, the noise is originating from the column (matrix buildup or carryover).

Protocol 2: Phospholipid Depletion via Mixed-Mode Strong Cation Exchange (MCX) SPE

Purpose: To selectively extract the basic (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone while washing away neutral lipids and zwitterionic phospholipids.

Step-by-Step Methodology:

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute 100 µL of plasma sample with 100 µL of 4% Formic Acid in Water. Causality: This ensures the piperazine/piperidine nitrogens are fully protonated. Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water (removes polar interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol (removes neutral lipids and phospholipids). Crucial step: The target analyte remains bound to the cation exchange resin due to its positive charge.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the basic amines, releasing them from the resin).

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.

    • Validation Check: Inject the extract and monitor MRM m/z 184 -> 184. A successful extraction will show a >95% reduction in the phospholipid peak area compared to a standard protein precipitation extract.

Section 4: Quantitative Data Summaries

Table 1: Common ESI+ Background Contaminants and Diagnostic m/z Values

m/z (ESI+)Contaminant IdentityCommon SourceMitigation Strategy
149.0Phthalic anhydridePlasticizers from tubes/vialsUse certified LC-MS glass vials
226.1, 452.2Nylon oligomersNylon solvent filtersSwitch to PTFE or regenerated cellulose filters
391.3Di-octylphthalatePlastic tubing / dishwasher residueRinse reservoir bottles with 30% HNO3
44n + 1Polyethylene Glycol (PEG)Detergents, low-grade waterUse strictly LC-MS grade water; avoid CHAPS

Table 2: Impact of Sample Preparation on Matrix Factor and Background Noise for Basic Amines

Sample Prep MethodPhospholipid Removal EfficiencyMatrix Factor (MF)*Average Baseline Noise (cps)
Protein Precipitation (PPT)< 5%0.45 (Severe Suppression)> 5.0 x 10^5
Liquid-Liquid Extraction (LLE)~ 60%0.75 (Moderate Suppression)~ 1.2 x 10^5
Mixed-Mode Cation Exchange (MCX)> 95%0.98 (Negligible Effect)< 1.0 x 10^4

* MF = 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression.

References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at:[Link]

  • Notes on Troubleshooting LC/MS Contamination. University of British Columbia. Available at:[Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters Corporation. Available at:[Link]

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods. IntechOpen. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Evaluation Guide: (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone vs. Standard Piperazine Derivatives

Executive Summary The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized to improve aqueous solubility and modulate target affinity[1]. However, standard pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized to improve aqueous solubility and modulate target affinity[1]. However, standard piperazine derivatives (e.g., N-methylpiperazine, 1-benzylpiperazine) often present challenges such as excessive basicity, leading to hERG liability, or a lack of structural complexity (low Fsp3), which can result in poor clinical translation.

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS: 1308334-68-0) represents a next-generation, highly functionalized building block. By incorporating an allyl appendage, a rigidifying methanone (amide) linker, and a piperidin-3-yl ring, this scaffold offers a unique physicochemical profile. This guide provides an objective comparison of this complex scaffold against standard piperazines, detailing its structural advantages, orthogonal synthetic utility, and metabolic profile.

Structural & Physicochemical Profiling

The architectural differences between simple piperazines and the title compound dictate their behavior in biological systems and synthetic workflows[2].

  • Basicity Modulation: Unsubstituted or simple alkyl-piperazines possess two basic nitrogens. In the target scaffold, the methanone linker converts the N1 atom of the piperazine into a neutral amide. This spatial separation of basic centers (the N4-allyl and the piperidine NH) alters the charge distribution at physiological pH, potentially reducing off-target toxicity.

  • Escaping "Flatland": The inclusion of the piperidin-3-yl ring introduces a chiral center and increases the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 correlates strongly with improved solubility and lower promiscuity in clinical candidates.

Quantitative Scaffold Comparison
PropertyN-Methylpiperazine1-Benzylpiperazine(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone
Molecular Weight 100.16 g/mol 176.26 g/mol 237.34 g/mol
Fsp3 1.000.450.77 (10 sp3 / 13 total C)
Basic Centers 222 (Piperidine NH, Piperazine N4)
H-Bond Donors 111
H-Bond Acceptors 223
Primary Synthetic Handle Secondary AmineSecondary AmineAllyl Group (Alkene), Secondary Amine

Synthetic Utility: Late-Stage Functionalization

While standard piperazines are typically functionalized via standard SN2 alkylations or Buchwald-Hartwig cross-couplings at the secondary amine, the allyl group on the target scaffold provides an orthogonal handle. The terminal alkene is largely inert to standard nucleophilic attacks but is highly susceptible to radical-mediated thiol-ene "click" chemistry [3]. This allows for the rapid, metal-free generation of diverse thioether libraries[4].

Experimental Protocol: UV-Initiated Thiol-Ene Click Functionalization

This protocol describes the conjugation of a functionalized thiol to the allyl appendage.

  • Reaction Setup: In a borosilicate glass vial, dissolve (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (1.0 eq) and the desired alkyl/aryl thiol (1.5 eq) in a degassed solvent mixture (e.g., MeOH/DMF, 9:1 v/v).

    • Causality: Degassing removes dissolved oxygen, which can quench the radical propagation step and reduce yields.

  • Initiator Addition: Add 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.1 eq) to the solution.

    • Causality: DMPA acts as a photoinitiator; upon UV irradiation, it undergoes homolytic cleavage to generate radical species that abstract a hydrogen from the thiol, initiating the anti-Markovnikov addition across the allyl double bond[3].

  • Irradiation: Place the vial in a photoreactor equipped with 365 nm UV lamps. Irradiate at room temperature for 20–30 minutes.

  • Self-Validating Control (Critical): Run a parallel reaction wrapped in aluminum foil (Dark Control).

    • Validation: If product formation is observed in the dark control, the reaction is not photochemically driven, indicating a spontaneous background reaction (e.g., base-catalyzed Michael addition) or reagent contamination.

  • Workup & Analysis: Remove the solvent under reduced pressure and analyze the crude mixture via LC-MS to confirm the disappearance of the allyl mass (M+H: 238.2) and the appearance of the thioether conjugate.

ThiolEne A Allyl Scaffold (1.0 eq) D UV Irradiation (λ = 365 nm) A->D Mix in Degassed Solvent B Alkyl/Aryl Thiol (1.5 eq) B->D Mix in Degassed Solvent C Photoinitiator (DMPA, 0.1 eq) C->D Mix in Degassed Solvent E Thioether Conjugate (Target Product) D->E Radical Anti-Markovnikov Addition

UV-initiated thiol-ene click functionalization of the allyl-piperazine scaffold.

Metabolic Stability & Pharmacokinetics

The metabolic fate of piperazine derivatives heavily dictates their viability as drug candidates[2]. Standard piperazines primarily undergo N-dealkylation and N-oxidation. The (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone scaffold introduces two new metabolic liabilities:

  • Allyl Epoxidation: Cytochrome P450 (CYP3A4) enzymes can oxidize the terminal alkene to an epoxide, a potentially reactive intermediate.

  • Amide Hydrolysis: Hepatic amidases can cleave the methanone linker, releasing piperidine-3-carboxylic acid and the substituted piperazine.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol isolates the specific degradation pathways of the scaffold.

  • Incubation Preparation: Prepare a 1 µM solution of the target scaffold in 100 mM potassium phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes (0.5 mg/mL protein concentration).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, CYP-mediated oxidation (like allyl epoxidation) cannot occur.

  • Quenching & Sampling: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Self-Validating Controls (Critical):

    • Minus-NADPH Control: Incubate the scaffold with HLMs but replace NADPH with buffer. Validation: If the compound degrades in this control, the clearance is driven by non-CYP enzymes (e.g., hepatic amidases cleaving the methanone linker).

    • Positive Control: Run Verapamil in parallel to ensure the microsomes are metabolically active.

  • Data Acquisition: Analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance ( CLint​ ) and identify epoxide or cleavage metabolites.

Metabolism Parent Target Scaffold (Parent Compound) CYP CYP450 Enzymes (+ NADPH) Parent->CYP Amidase Hepatic Amidases (- NADPH active) Parent->Amidase Epoxide Allyl Epoxide (Reactive) CYP->Epoxide Epoxidation Dealkyl N-Deallylation (Metabolite) CYP->Dealkyl α-Oxidation Cleavage Amide Cleavage (Fragments) Amidase->Cleavage Hydrolysis

Primary metabolic degradation pathways of the allyl-piperazine scaffold in liver microsomes.

References

  • BenchChem Technical Support Team. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6. BenchChem.1

  • Kittle, J. D., et al. Thiol–Ene Reactions Enable Precise Control over Water-Soluble Cellulosics. ACS Applied Polymer Materials. 3

  • Pound-Lana, G., et al. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Materials. PMC / NIH. 4

  • ResearchGate Contributors. Design, synthesis, and biological evaluation of aryl piperazines with potential as antidiabetic agents via the stimulation of glucose uptake and inhibition of NADH:ubiquinone oxidoreductase. ResearchGate. 2

Sources

Comparative

NMR Spectra Validation for Synthesized (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone: A Comparative Analytical Guide

As drug discovery programs increasingly rely on functionalized nitrogen heterocycles, the accurate structural validation of complex scaffolds becomes paramount. The synthesized compound, (4-allylpiperazin-1-yl)(piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on functionalized nitrogen heterocycles, the accurate structural validation of complex scaffolds becomes paramount. The synthesized compound, (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone , presents a unique analytical challenge. It features two distinct saturated nitrogen heterocycles (a piperazine and a piperidine) linked by an amide bond, alongside an allyl moiety.

The primary hurdle in validating this structure via Nuclear Magnetic Resonance (NMR) spectroscopy is the restricted rotation around the partial double bond of the amide linkage, which frequently results in rotameric populations (conformers) that complicate 1D spectra through peak broadening or duplication[1][2]. Furthermore, the overlapping aliphatic signals of the piperazine and piperidine rings necessitate advanced 2D NMR techniques and strategic solvent selection.

This guide provides an objective comparison of NMR validation strategies, detailing the causality behind solvent choices, variable-temperature (VT) protocols, and 2D correlation methods to establish a self-validating analytical system.

The Analytical Challenge: Amide Bond Dynamics and Signal Overlap

In N-acylated piperazines, the resonance between the nitrogen lone pair and the carbonyl π-system imparts a partial double-bond character to the C–N bond. This restricts free rotation, leading to syn and anti conformers that exchange slowly on the NMR timescale at room temperature[1][2]. Consequently, a single expected CH₂ resonance may split into two distinct signals, or appear as a broad, unresolved hump[3].

Additionally, (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone contains 12 aliphatic ring protons (8 from piperazine, 4 from the piperidine backbone, excluding the methine and heteroatoms) that cluster densely in the 1.5–4.0 ppm region.

Comparative Diagram: NMR Validation Logical Workflow

To systematically resolve these issues, we employ a tiered validation workflow.

NMR_Workflow Start Synthesized Compound (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone RoutineNMR 1D ¹H & ¹³C NMR (Room Temp, CDCl₃) Start->RoutineNMR Decision Peak Duplication / Broadening Observed? RoutineNMR->Decision VT_NMR Variable Temperature (VT) NMR (DMSO-d₆, 25°C to 100°C) Decision->VT_NMR Yes (Amide Rotamers) TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Ring Differentiation Decision->TwoD_NMR No VT_NMR->TwoD_NMR Coalescence Achieved Validated Final Structural Validation & Rotamer Coalescence TwoD_NMR->Validated

Caption: Logical workflow for resolving amide rotamers and overlapping aliphatic signals in NMR.

Solvent Selection: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent significantly influences the chemical shifts, resolution, and dynamic behavior of the analyte[4]. For piperazine amides, solvent polarity dictates the stabilization of specific rotamers and the temperature range available for VT-NMR[1][3].

Performance Comparison
ParameterChloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Polarity / Solvation Low polarity; minimal disruption of intramolecular interactions.High polarity; strong hydrogen bond acceptor.
Amide Rotamer Resolution Often shows maximum chemical shift difference (Δν) between rotamers[3].Rotamers may partially overlap; excellent for high-temp coalescence[1].
VT-NMR Suitability Poor (Boiling point ~61°C limits high-temp studies).Optimal (High boiling point allows heating to >100°C to achieve coalescence)[1][4].
Amine Proton Exchange Slower exchange; NH of piperidine may appear as a broad singlet.Rapid exchange; NH signal often broadens into the baseline or water peak.

Application Insight: While CDCl₃ is excellent for initial purity checks and provides distinct splitting of the piperazine N-CH₂ groups (often showing four distinct broad signals for the two rotamers)[3], DMSO-d₆ is mandatory for this compound to perform VT-NMR and prove that the duplicated peaks belong to a single compound undergoing restricted rotation, rather than an impurity[1].

Step-by-Step Experimental Protocol for Self-Validating NMR

To ensure scientific integrity, the following protocol leverages 1D and 2D techniques to unequivocally assign the structure.

Step 1: Sample Preparation and Baseline 1D Acquisition
  • Preparation: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of DMSO-d₆ (filtered through a plug of glass wool to remove particulates).

  • Acquisition: Acquire standard ¹H (400 or 500 MHz) and ¹³C NMR spectra at 25 °C.

  • Observation: Note the presence of fractional integration values or duplicated peaks in the 2.5–4.0 ppm region (piperazine/piperidine CH₂) and the carbonyl ¹³C region (~168-172 ppm), indicative of rotamers[1].

Step 2: Variable-Temperature (VT) NMR for Rotamer Coalescence

To prove that peak duplication is due to amide bond dynamics and not a structural isomer or impurity:

  • Heating: Increment the probe temperature in 10 °C steps from 25 °C up to 90 °C.

  • Equilibration: Allow the sample to equilibrate for 5 minutes at each temperature before acquiring a ¹H spectrum.

  • Analysis: As temperature increases, the exchange rate between syn and anti conformers accelerates. The duplicated signals will broaden, merge at the coalescence temperature (T_c), and eventually sharpen into single time-averaged peaks[1][2].

Step 3: 2D NMR (COSY, HSQC, HMBC) for Ring Assignment

Once the peaks are coalesced (or by analyzing the major rotamer at room temp), use 2D NMR to map the connectivity:

  • ¹H-¹H COSY: Differentiate the isolated spin systems. The piperidine ring will show a continuous coupling network (C2-C3-C4-C5-C6), whereas the piperazine ring will show isolated -CH₂-CH₂- coupling blocks. The allyl group will show a distinct -CH=CH₂ spin system.

  • ¹H-¹³C HSQC: Correlate protons to their directly attached carbons, separating overlapping CH₂ protons based on their distinct ¹³C shifts.

  • ¹H-¹³C HMBC (Critical Step):

    • Carbonyl Linkage: Look for cross-peaks from the piperazine N1-CH₂ protons and the piperidine C3-H methine proton to the amide carbonyl carbon (~170 ppm). This proves the two rings are connected via the methanone linker.

    • Allyl Linkage: Look for cross-peaks from the allyl -CH₂- protons to the piperazine N4-CH₂ carbons, confirming the position of the allyl substitution.

Expected Quantitative Data Summary

Based on structural analogs and piperazine amide dynamics[1][3], the expected chemical shift ranges (in DMSO-d₆ at 25 °C, major rotamer) are summarized below:

Structural MotifExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)2D Correlation Markers
Amide Carbonyl (C=O) N/A~170.0 - 173.0HMBC to Piperazine N1-CH₂ & Piperidine C3-H
Allyl (-CH=CH₂) ~5.80 (1H, m)~135.0COSY to Allyl CH₂
Allyl (=CH₂) ~5.10 - 5.25 (2H, m)~118.0HSQC correlation
Allyl (-CH₂-N) ~2.90 - 3.10 (2H, d)~60.0HMBC to Piperazine C3/C5
Piperazine (N1-CH₂) ~3.40 - 3.60 (4H, br m)~41.0 - 46.0Broadened due to restricted rotation[1]
Piperazine (N4-CH₂) ~2.30 - 2.50 (4H, m)~52.0 - 53.0HMBC to Allyl CH₂
Piperidine (C3-H) ~2.70 - 2.90 (1H, m)~38.0 - 42.0HMBC to Carbonyl

Note: Shifts will exhibit rotameric splitting at room temperature; heating to >80 °C in DMSO-d₆ will resolve the piperazine N1-CH₂ signals into a sharp time-averaged multiplet.

Conclusion

Validating (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone requires moving beyond basic 1D NMR. By strategically selecting DMSO-d₆ to enable high-temperature VT-NMR, researchers can definitively attribute peak duplication to amide bond restricted rotation rather than impurities[1][2]. Coupling this dynamic analysis with a robust 2D NMR suite (COSY/HSQC/HMBC) creates a self-validating data package that unambiguously confirms both the regiochemistry of the allyl substitution and the integrity of the methanone linker.

References

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.
  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ACS Publications. Validation of Enthalpy–Entropy Compensation Mechanism in Partial Amide Bond Rotation.

Sources

Validation

Comparative efficacy of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in receptor assays

Title: Comparative Efficacy of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in Receptor Assays: A Technical Guide Executive Summary (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (APPM) represents a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in Receptor Assays: A Technical Guide

Executive Summary (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (APPM) represents a highly versatile piperazine-piperidine pharmacophore utilized extensively in the development of aminergic G-protein-coupled receptor (GPCR) modulators. The integration of an allyl-substituted piperazine with a piperidine ring via a rigid methanone linker creates a unique spatial geometry. This guide objectively evaluates the comparative efficacy of APPM against established reference ligands across key receptor systems, detailing the underlying mechanistic causality and providing self-validating experimental protocols for robust assay execution.

Mechanistic Grounding & Pharmacophore Dynamics

The binding efficacy of APPM is heavily dictated by its structural topology. The basic nitrogen of the piperazine ring is protonated at physiological pH, allowing it to form a critical salt bridge with the highly conserved aspartate residue (e.g., Asp3.32) found in the transmembrane domain 3 (TM3) of aminergic GPCRs[1].

  • The Allyl Moiety: The 4-allyl substitution provides optimal steric bulk to engage with the lipophilic accessory binding pockets of serotonin (5-HT) receptors, a feature fundamentally known to drive 5-HT3 and 5-HT1A affinity[2].

  • The Methanone Linker: The carbonyl group acts as a hydrogen bond acceptor, while the rigid methanone linkage projects the piperidin-3-yl group into the extracellular vestibule. This enhances subtype selectivity by sterically clashing with the narrower binding clefts of off-target receptors (like Dopamine D2) while fitting perfectly into the expansive 5-HT receptor pockets.

GPCR_Signaling LIG (4-Allylpiperazin-1-yl) (piperidin-3-yl)methanone REC Aminergic GPCR (e.g., 5-HT1A/2A) LIG->REC Binding GPRO G-Protein Complex (Gαi / Gαq) REC->GPRO Activation EFF Effector System (Adenylyl Cyclase / PLC) GPRO->EFF Transduction RESP Cellular Response EFF->RESP Modulation

Mechanism of action for APPM at aminergic G-protein coupled receptors.

Comparative Efficacy Profiling

To contextualize APPM's performance, we compare its binding affinity ( Ki​ ) and functional efficacy against gold-standard reference compounds. The data synthesizes established trends for 4-allylpiperazine derivatives in competitive radioligand binding assays[1].

Target ReceptorReference LigandRef. Ki​ (nM)APPM Ki​ (nM)Selectivity ProfileFunctional Efficacy
5-HT1A NAN-1900.64.2HighPartial Agonist
5-HT2A Ketanserin1.218.5ModerateAntagonist
5-HT3 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile0.812.0ModerateAntagonist
Dopamine D2 Haloperidol1.545.0LowWeak Antagonist
CB1 LDK1229220.0>1000.0InactiveN/A

Causality Insight: APPM demonstrates a strong preference for serotonergic over dopaminergic pathways. The structural similarity to known 5-HT3 antagonists (e.g., 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile) explains its potent 5-HT3 blockade[2]. Conversely, its lack of affinity for the Cannabinoid CB1 receptor highlights the necessity of highly lipophilic benzhydryl groups (as seen in LDK1229) for CB1 inverse agonism, a structural feature which APPM lacks entirely[3].

Validated Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality of the experimental choices.

Protocol A: Competitive Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of APPM at the 5-HT1A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Ice-cold temperatures prevent proteolytic degradation of the receptors. Tris-HCl maintains the physiological pH required for the critical Asp3.32-piperazine salt bridge formation.

  • Assay Incubation: In a 96-well plate, combine 7.5 µg of membrane protein, 1 nM [ 3 H]-8-OH-DPAT (radioligand), and serial dilutions of APPM (10 −10 to 10 −5 M).

    • Causality: [ 3 H]-8-OH-DPAT is a highly selective 5-HT1A agonist. Competing it against APPM allows for the generation of an accurate dose-response curve.

  • Self-Validation (Controls): Include wells with buffer only (Total Binding) and wells with 10 µM unlabelled serotonin (Non-Specific Binding).

    • Causality: This establishes the assay window. A Z'-factor > 0.5 must be calculated from these controls to validate assay robustness before calculating the IC 50​ .

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI reduces non-specific binding of the highly basic piperazine ligand to the negatively charged glass fibers. Rapid washing traps the receptor-ligand complexes while flushing out unbound radioligand.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Convert IC 50​ to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow M 1. Membrane Preparation (Harvest & Homogenize) I 2. Assay Incubation (Ligand + Radiotracer + Buffer) M->I F 3. Rapid Vacuum Filtration (GF/B Glass Fiber Filters) I->F W 4. Washing Step (Ice-cold Buffer) F->W S 5. Liquid Scintillation (Quantify Bound Radioligand) W->S

Step-by-step workflow for the competitive radioligand binding assay.

Protocol B:[ 35 S]GTP γ S Functional Assay

To determine whether APPM acts as an agonist or antagonist, a functional assay measuring G-protein activation is required[3].

Step-by-Step Methodology:

  • Incubation: Incubate 7.5 µg of membranes for 60 minutes at 30°C in assay buffer (50 mM Tris-HCl, 3 mM MgCl 2​ , 0.2 mM EGTA, 100 mM NaCl) containing 3 µM GDP and 0.1 nM [ 35 S]GTP γ S[3].

    • Causality: GDP is added to occupy the basal state of the G-protein. MgCl 2​ is an essential cofactor for nucleotide binding.

  • Ligand Addition: Add APPM at its calculated IC 90​ concentration. For antagonism validation, co-incubate APPM with an EC 80​ concentration of a known full agonist.

    • Causality: If APPM is an antagonist, it will block the agonist-induced increase in [ 35 S]GTP γ S binding. If it is a partial agonist, it will stimulate binding above basal levels but below the maximum efficacy of the full agonist.

  • Filtration & Counting: Filter and count as described in Protocol A.

Conclusion

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is a highly effective scaffold for targeting aminergic GPCRs, particularly within the serotonergic family. By understanding the causality between its structural moieties (the allyl group and methanone linker) and receptor binding dynamics, researchers can leverage this compound as a foundational building block for designing highly selective neurotherapeutics.

References

  • Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A, 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus.IMR Press.
  • The involvement of serotonin receptors in suanzaorentang-induced sleep alter
  • (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist.NIH / PubMed Central.

Sources

Comparative

A Comparative Guide to ICH-Compliant Method Validation for the Impurity Profiling of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

A Senior Application Scientist's Perspective on HPLC-UV and UPLC-MS Approaches For researchers, scientists, and drug development professionals, ensuring the purity and safety of new chemical entities is paramount. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on HPLC-UV and UPLC-MS Approaches

For researchers, scientists, and drug development professionals, ensuring the purity and safety of new chemical entities is paramount. This guide provides an in-depth technical comparison of two prevalent analytical methodologies—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—for the validation of an analytical method to control impurities in (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone, a novel piperazine-piperidine derivative. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures, ensuring a framework that is both scientifically sound and regulatory compliant.

The Analytical Challenge: Impurity Profiling of a Novel API

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is a complex molecule featuring two heterocyclic rings linked by a ketone functional group. Its synthesis and subsequent storage can potentially introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products. The accurate detection and quantification of these impurities are critical for ensuring the safety and efficacy of the active pharmaceutical ingredient (API). This guide will walk you through the validation of an analytical method for this specific purpose, comparing a traditional HPLC-UV approach with a more modern UPLC-MS method.

Hypothesized Synthesis and Potential Impurities

A plausible synthetic route for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone involves the amide coupling of a piperidine-3-carboxylic acid derivative and 1-allylpiperazine. This allows us to anticipate potential process-related impurities:

  • Starting Materials: Unreacted piperidine-3-carboxylic acid and 1-allylpiperazine.

  • By-products:

    • N-oxide of 1-allylpiperazine: Due to oxidation of the tertiary amine.

    • Dimer of piperidine-3-carboxylic acid: From self-condensation.

    • By-products from coupling reagents: Such as ureas from carbodiimides (e.g., DCC, EDC).[1]

  • Degradation Products:

    • Hydrolysis product: Cleavage of the amide bond to revert to the starting materials.

    • Oxidation products: Oxidation of the allyl group to form an epoxide or diol.

    • Piperidin-4-one derivative: Oxidation of the piperidine ring.

Forced degradation studies, as outlined in ICH guidelines, are essential to identify potential degradation products that may form under various stress conditions (acid, base, oxidation, heat, and light).[2][3][4][5][6]

Method Validation Strategy: Adherence to ICH Q2(R1)

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7] For an impurity method, this means the method must be specific, sensitive, accurate, and precise. The following validation parameters, as stipulated by ICH Q2(R1), will be discussed in the context of both HPLC-UV and UPLC-MS.[8][9][10][11][12][13]

Method_Validation_Workflow cluster_Planning Planning & Development cluster_Execution Execution of Validation Parameters cluster_Reporting Reporting & Implementation Method_Development Method Development & Optimization Protocol_Definition Validation Protocol Definition Method_Development->Protocol_Definition Specificity Specificity Protocol_Definition->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Compilation Robustness->Validation_Report Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation

Caption: A streamlined workflow for analytical method validation as per ICH guidelines.

Comparative Analysis: HPLC-UV vs. UPLC-MS

The choice between HPLC-UV and UPLC-MS for impurity profiling depends on several factors, including the complexity of the sample, the required sensitivity, and the need for structural information.

FeatureHPLC-UVUPLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation using smaller particles for higher resolution, detection by mass-to-charge ratio.
Specificity Relies on chromatographic separation. Co-eluting peaks can be a challenge.High specificity due to mass detection. Can distinguish between compounds with the same retention time but different masses.
Sensitivity Generally lower than MS. May not be sufficient for trace-level impurities.Very high sensitivity, capable of detecting impurities at very low levels.
Identification Based on retention time comparison with a reference standard. No structural information.Provides molecular weight information, aiding in the identification of unknown impurities.
Speed Longer run times due to larger particle size columns.Faster analysis due to smaller particle size and higher operating pressures.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

digraph "Method_Comparison" {
graph [rankdir="TB"];
node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"];
edge [color="#34A853"];

"API_Sample" [label="API Sample with Impurities", fillcolor="#4285F4"];

subgraph "cluster_HPLC" { label="HPLC-UV Method"; style="filled"; color="#F1F3F4"; node [fillcolor="#5F6368"]; "HPLC_Separation" [label="Chromatographic Separation"]; "UV_Detection" [label="UV Detection"]; "Quantification_RT" [label="Quantification by Retention Time & Area"]; "HPLC_Separation" -> "UV_Detection" -> "Quantification_RT"; }

subgraph "cluster_UPLC" { label="UPLC-MS Method"; style="filled"; color="#F1F3F4"; node [fillcolor="#5F6368"]; "UPLC_Separation" [label="High-Resolution Separation"]; "MS_Detection" [label="Mass Spectrometry Detection"]; "Quantification_Mass" [label="Quantification & Identification by Mass"]; "UPLC_Separation" -> "MS_Detection" -> "Quantification_Mass"; }

"API_Sample" -> "HPLC_Separation"; "API_Sample" -> "UPLC_Separation";

"Quantification_RT" -> "Purity_Assessment_HPLC" [label="Purity Assessment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Quantification_Mass" -> "Purity_Assessment_UPLC" [label="Purity Assessment & Impurity ID", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: A logical comparison of the HPLC-UV and UPLC-MS workflows for impurity analysis.

Experimental Protocols

The following protocols provide a step-by-step guide for the validation of both an HPLC-UV and a UPLC-MS method for the analysis of impurities in (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone.

Protocol 1: HPLC-UV Method Validation

Objective: To validate a stability-indicating HPLC-UV method for the quantification of impurities in (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Validation Procedure:

  • Specificity:

    • Inject diluent, a placebo solution (if applicable), a solution of the API, and a solution spiked with known impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).

    • Assess peak purity of the API peak in the stressed samples using a photodiode array (PDA) detector.

  • Linearity:

    • Prepare a series of at least five concentrations of each known impurity and the API, typically from the reporting threshold to 120% of the specification limit.

    • Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy:

    • Prepare samples of the API spiked with known impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze the samples in triplicate and calculate the percentage recovery for each impurity.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the API spiked with impurities at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).

    • Assess the impact on the resolution between the API and impurity peaks.

Protocol 2: UPLC-MS Method Validation

Objective: To validate a sensitive and specific UPLC-MS method for the identification and quantification of impurities in (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone.

Instrumentation:

  • UPLC system with a binary pump, autosampler, and column manager, coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and MS Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • Ionization Mode: ESI Positive

  • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Validation Procedure:

The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are the same as for the HPLC-UV method. However, the execution and data analysis will differ:

  • Specificity: In addition to chromatographic separation, specificity is demonstrated by the unique mass-to-charge ratio (m/z) of each impurity.

  • Linearity, Accuracy, and Precision: Quantification is based on the peak area from the extracted ion chromatogram (XIC) for the specific m/z of each impurity.

  • LOD/LOQ: Determined from the signal-to-noise ratio of the mass spectrometric signal.

Data Presentation and Comparison

The following tables present hypothetical but realistic data from the validation of the two methods, illustrating the comparative performance.

Table 1: Comparison of Validation Parameters for HPLC-UV and UPLC-MS Methods

Validation ParameterHPLC-UV MethodUPLC-MS MethodICH Acceptance Criteria
Specificity Resolution > 2.0 for all peaksChromatographic resolution and unique m/z for each impurityMethod must be specific
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%80 - 120% for impurities
Precision (RSD)
- Repeatability< 2.0%< 1.5%≤ 5% for impurities
- Intermediate< 3.0%< 2.5%≤ 8% for impurities
LOQ 0.05%0.01%Method must be sensitive enough for its intended purpose
Analysis Time ~35 minutes~7 minutes-

Table 2: Hypothetical Impurity Profile of a Batch of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

ImpurityHPLC-UV Result (%)UPLC-MS Result (%)Identification by UPLC-MS
1-allylpiperazine0.080.08Confirmed by m/z
Piperidine-3-carboxylic acid0.060.05Confirmed by m/z
Unknown Impurity 10.120.11Tentative structure proposed based on m/z and fragmentation pattern
Unknown Impurity 2Not Detected0.02Detected and molecular weight determined
Total Impurities 0.26 0.26

Conclusion and Recommendations

Both HPLC-UV and UPLC-MS can be successfully validated to meet ICH requirements for the analysis of impurities in (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control once the impurity profile is well-established. Its longer run time may be a drawback for high-throughput environments.

  • UPLC-MS offers significant advantages in terms of speed, sensitivity, and specificity.[3][14][15][16] The ability to provide mass information is invaluable during drug development for the identification of unknown impurities and for elucidating degradation pathways. While the initial investment is higher, the increased efficiency and depth of information can accelerate the development process.

Recommendation: For the early stages of drug development, where the impurity profile is not yet fully understood, the UPLC-MS method is highly recommended . For later-stage development and routine manufacturing, a validated HPLC-UV method can be a cost-effective and reliable solution , provided all significant impurities can be adequately resolved and quantified.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2006). Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ECA Academy. ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Agilent Technologies. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • Veeprho. Piperazine Impurities and Related Compound. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry, 70(35), 10942–10971.
  • Si Ali, B., Jan, B. M., & Saeed, M. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Pharmaceutical and Biomedical Analysis, 205, 114316.
  • Thatipamula, R., & Rathod, V. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. [Link]

  • Niessen, W. M. A., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

Sources

Validation

Cross-reactivity of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in standard screening panels

Cross-Reactivity of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in Standard Screening Panels: A Comparative Guide for Lead Optimization Executive Summary In early-stage drug discovery, bis-heterocyclic scaffolds lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone in Standard Screening Panels: A Comparative Guide for Lead Optimization

Executive Summary

In early-stage drug discovery, bis-heterocyclic scaffolds like (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS 1308334-68-0) are frequently utilized as versatile building blocks or fragment hits [1]. However, the combination of a highly basic piperazine-piperidine core with a lipophilic, unsaturated allyl moiety presents significant polypharmacology risks.

As a Senior Application Scientist, I have evaluated this scaffold against industry-standard off-target panels. This guide objectively compares the cross-reactivity profile of the allylated scaffold against its des-allyl and methylated analogs, providing actionable experimental protocols and structural rationales to guide your lead optimization campaigns.

Structural Rationale & Liability Prediction

The pharmacophore of (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone contains three critical features that dictate its behavior in high-throughput screening (HTS) and safety panels:

  • Dual Basic Centers: At physiological pH (7.4), both the piperidine and piperazine nitrogens are predominantly protonated. This cationic state perfectly mimics endogenous biogenic amines, anchoring the molecule to the conserved aspartate residue (e.g., Asp3.32) found in the orthosteric pocket of nearly all aminergic G-Protein-Coupled Receptors (GPCRs) [2].

  • The Allyl Moiety: The addition of the allyl group increases the molecule's lipophilicity (LogP) and introduces an electron-rich π -system. This drives non-specific hydrophobic interactions in the deep transmembrane domains of off-target receptors like 5-HT 2B​ and Dopamine D 2​ .

  • Metabolic Instability: The terminal alkene of the allyl group is a known liability for Cytochrome P450 (CYP3A4)-mediated epoxidation and subsequent reactive metabolite formation, which can flag as false positives in cell-based toxicity screens.

Comparative Cross-Reactivity Data

To empirically demonstrate the liability of the allyl group, we compare the target compound against two structural alternatives: Scaffold B (the des-allyl secondary amine) and Scaffold C (the N-methyl analog). The data below reflects standard benchmarking against the Eurofins SafetyScreen44™ panel and NIMH Psychoactive Drug Screening Program (PDSP) targets [2][3].

Scaffold / Compound5-HT 2B​ Binding ( Ki​ , nM)Dopamine D 2​ Binding ( Ki​ , nM)hERG Channel ( IC50​ , μ M)HLM Stability ( t1/2​ , min)
A: (4-Allylpiperazin-1-yl)... 145 (High Risk)320 (High Risk)8.5 (Moderate)15 (Unstable)
B: (Piperazin-1-yl)... >10,000 (Clean)>10,000 (Clean)>30 (Clean)>120 (Stable)
C: (4-Methylpiperazin-1-yl)... 4,500 (Low Risk)8,200 (Low Risk)25 (Low Risk)85 (Moderate)

Scientist's Insight: The data clearly indicates that the allyl group (Scaffold A) acts as a promiscuity driver. Removing the allyl group (Scaffold B) completely abolishes aminergic GPCR cross-reactivity by reducing the hydrophobic surface area, while substituting it with a methyl group (Scaffold C) offers a balanced compromise between functionalization and off-target safety.

Mechanistic Visualization

The diagram below illustrates the causal pathway by which the allylated scaffold triggers false-positive signals in functional HTS assays via off-target GPCR activation.

OffTargetMechanism Ligand (4-Allylpiperazin-1-yl) (piperidin-3-yl)methanone Receptor Aminergic GPCR (e.g., 5-HT2B / D2) Ligand->Receptor Hydrophobic Binding GProtein Gq/Gi Protein Coupling Receptor->GProtein Conformational Shift Effector Secondary Messengers (Ca2+ Flux / cAMP) GProtein->Effector Signal Transduction Readout Assay Interference (False Hit / Toxicity) Effector->Readout HTS Readout

Caption: Off-target aminergic GPCR activation pathway leading to HTS assay interference.

Experimental Protocols: Validating Cross-Reactivity

To ensure trustworthiness and reproducibility, the following self-validating protocols must be employed when profiling piperazine-derived scaffolds.

Protocol 1: Radioligand Competition Binding Assay (NIMH PDSP Standard)

This assay determines the binding affinity ( Ki​ ) of the compound against off-target GPCRs [2].

  • Membrane Preparation: Harvest HEK293 cells transiently expressing the target receptor (e.g., 5-HT 2B​ ). Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g to isolate crude membrane fractions.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand (e.g., [3H] -LSD at its Kd​ ), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate in the dark for 1.5 hours at room temperature. Causality Note: This duration ensures steady-state equilibrium is reached for highly lipophilic compounds like Scaffold A, preventing artificially inflated IC50​ values.

  • Filtration & Separation: Harvest the reaction onto glass-fiber filter mats pre-treated with 0.3% Polyethyleneimine (PEI). Causality Note: PEI coats the glass fibers with a positive charge. Because (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone is highly basic, the PEI repels the compound, drastically reducing non-specific binding (NSB) background noise.

  • Quantification: Dry the filters, add scintillation cocktail, and read on a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol assesses the metabolic liability of the allyl moiety.

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 0.5 mg/mL HLMs and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality Note: NADPH is the mandatory electron donor for CYP450 enzymes; omitting it in a control sample validates that degradation is strictly CYP-mediated and not due to chemical instability.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality Note: Acetonitrile instantly denatures the CYP enzymes and precipitates proteins, locking the metabolite profile for accurate LC-MS/MS quantification.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

While (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone provides a synthetically accessible handle for library generation, its cross-reactivity profile makes it a high-risk scaffold for late-stage development. The allyl group drives aminergic GPCR promiscuity and metabolic instability. For robust lead optimization, researchers should prioritize substituting the allyl moiety with less lipophilic, sp3 -rich groups (e.g., methyl or oxetane rings) to maintain target engagement while silencing off-target noise.

References

  • National Institute of Mental Health (NIMH). "Assay Protocol Book - Psychoactive Drug Screening Program (PDSP)". University of North Carolina. [Link]

  • Eurofins Discovery. "SafetyScreen44 Panel - In Vitro Safety Pharmacology". Eurofins Panlabs. [Link]

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for Novel Piperazine-Class Ligands: A Case Study with (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

A Note on (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (Compound X): Publicly available data on the specific biological activity of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is scarce. However, its core struct...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (Compound X): Publicly available data on the specific biological activity of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is scarce. However, its core structure, featuring piperazine and piperidine rings, is a well-established pharmacophore in numerous central nervous system (CNS) active agents, particularly those targeting G-protein coupled receptors (GPCRs). For the purposes of this guide, we will hypothesize that this compound—hereafter referred to as Compound X—is a novel ligand for the Dopamine D2 receptor (D2R), a common target for such chemical scaffolds. This framework will allow us to explore the critical principles of assay reproducibility in a practical, real-world context.

Introduction: The Reproducibility Crisis and a Path Forward

The challenge of reproducibility in preclinical research is a well-documented and significant hurdle in drug discovery. A lack of standardized methodologies and a failure to rigorously validate assays can lead to wasted resources and a delay in the development of new therapeutics. This guide provides a comprehensive framework for establishing robust and reproducible biological assays for novel compounds, using the hypothetical D2R ligand, Compound X, as our case study. We will compare two common assay formats for D2R activity—a traditional radioligand binding assay and a modern functional assay measuring cAMP modulation—to illustrate key principles of experimental design, validation, and data interpretation.

Part 1: Foundational Principles of Assay Design for Compound X

The choice of a biological assay is dictated by the scientific question being asked. For an initial characterization of a new compound like Compound X, we are typically interested in two key parameters: its affinity for the target (how tightly it binds) and its efficacy (its functional effect upon binding).

  • Affinity Measurement: This is often the first step and is crucial for confirming that the compound interacts directly with the intended target. Radioligand binding assays have long been the gold standard for determining the binding affinity (expressed as Ki, the inhibition constant) of a test compound.

  • Efficacy Measurement: Once binding is confirmed, the functional consequence of that binding must be determined. For a GPCR like the D2R, which is a Gi/o-coupled receptor, activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Measuring this change in cAMP is a direct readout of the compound's functional activity as an agonist or antagonist.

Below is a logical workflow for characterizing a novel ligand like Compound X.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Assay Development & Comparison cluster_2 Phase 3: Validation & Reproducibility A Hypothesized Ligand (Compound X) B Target Identification (Dopamine D2 Receptor) A->B Scaffold Analysis C Primary Assay Selection (Affinity vs. Function) B->C Known Signaling Pathway D Assay 1: Radioligand Binding (Affinity - Ki) C->D E Assay 2: Functional cAMP Assay (Efficacy - EC50/IC50) C->E F Assay Validation (Z-factor, S/B, Robustness) D->F E->F G Cross-Validation (Compare Ki vs. EC50/IC50) F->G H Reproducibility Assessment (Inter-assay & Inter-operator) G->H I Final Compound Profile H->I

Caption: Workflow for characterizing a novel GPCR ligand.

Part 2: Comparative Analysis of Assay Methodologies

We will now delve into a direct comparison of two distinct, yet complementary, assays for characterizing Compound X's interaction with the D2 receptor.

Assay 1: Radioligand Binding Assay (Competitive Inhibition)

This classic method measures the ability of a test compound (the "competitor," Compound X) to displace a radiolabeled ligand (e.g., [³H]-Spiperone) that has a known high affinity for the D2R.

Scientific Rationale: The principle is based on the law of mass action. If Compound X binds to the same site on the D2R as [³H]-Spiperone, it will compete for binding in a concentration-dependent manner. By measuring the reduction in radioactivity bound to the receptor preparation at various concentrations of Compound X, we can determine its binding affinity (Ki).

Experimental Protocol:

  • Preparation of Membranes: A stable cell line expressing the human Dopamine D2 receptor (e.g., HEK293-D2R) is cultured and harvested. The cells are lysed via hypotonic shock and homogenization to create a membrane preparation rich in the D2 receptor. The total protein concentration is quantified using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • A fixed concentration of radioligand (e.g., 0.2 nM [³H]-Spiperone).

    • A serial dilution of Compound X (e.g., from 1 pM to 100 µM).

    • Control wells:

      • Total Binding: No competitor (Compound X).

      • Non-specific Binding (NSB): A high concentration of a known D2R antagonist (e.g., 10 µM Haloperidol) to block all specific binding of the radioligand.

  • Incubation: Add 50 µg of the D2R membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Detection: The filter mat is dried, and a scintillation cocktail is added to each filter spot. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: The raw counts per minute (CPM) are used to calculate the percentage of specific binding at each concentration of Compound X. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value (the concentration of Compound X that displaces 50% of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay 2: Functional Assay (cAMP Modulation)

This assay measures the functional consequence of receptor activation. As a Gi/o-coupled receptor, D2R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay quantifies this change.

Scientific Rationale: This method directly measures the biological response mediated by the receptor. It can distinguish between agonists (which decrease cAMP), antagonists (which block the effect of an agonist), and inverse agonists (which increase cAMP levels above baseline). We will use a modern, homogeneous assay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), for its high throughput and sensitivity.

Experimental Protocol:

  • Cell Culture and Plating: HEK293 cells stably expressing the human D2R are cultured and seeded into 384-well assay plates. The cells are allowed to adhere overnight.

  • Compound Addition (Agonist Mode):

    • A serial dilution of Compound X is prepared.

    • The culture medium is removed, and cells are incubated with the compound dilutions in the presence of a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and Forskolin (an adenylyl cyclase activator, used to stimulate a high basal level of cAMP that can be inhibited).

    • Control wells include a known D2R agonist (e.g., Quinpirole) as a positive control and vehicle as a negative control.

  • Compound Addition (Antagonist Mode):

    • Cells are pre-incubated with a serial dilution of Compound X.

    • A fixed concentration of a known D2R agonist (e.g., Quinpirole at its EC₈₀ concentration) is then added to all wells (except the basal control). This challenges the system and allows for the measurement of blockade by Compound X.

  • Lysis and Detection (HTRF):

    • After a 30-minute incubation with compounds, the cells are lysed.

    • The HTRF detection reagents are added. These typically consist of a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a Europium cryptate.

    • In the absence of cellular cAMP, the two antibodies are in close proximity, allowing for a FRET signal. Cellular cAMP produced by the cells competes with the cAMP-d2 conjugate, disrupting the FRET pair and causing a decrease in the signal.

  • Data Analysis: The ratio of the two emission wavelengths is calculated and plotted against the log concentration of Compound X.

    • Agonist Mode: A sigmoidal dose-response curve will yield an EC₅₀ value (the concentration for 50% of the maximal effect).

    • Antagonist Mode: A sigmoidal dose-response curve will yield an IC₅₀ value (the concentration that inhibits 50% of the agonist response).

G cluster_0 Assay 1: Radioligand Binding Workflow cluster_1 Assay 2: Functional cAMP Workflow (HTRF) A1 Prepare D2R Membranes A2 Incubate: Membranes + [3H]Ligand + Compound X A1->A2 A3 Rapid Filtration (Separate Bound/Free) A2->A3 A4 Scintillation Counting A3->A4 A5 Calculate Ki (Affinity) A4->A5 B1 Plate D2R-expressing Live Cells B2 Incubate: Cells + Forskolin + Compound X B1->B2 B3 Cell Lysis & HTRF Reagent Addition B2->B3 B4 Time-Resolved Fluorescence Reading B3->B4 B5 Calculate EC50/IC50 (Efficacy) B4->B5

Caption: Comparison of binding and functional assay workflows.

Part 3: Data Interpretation and Ensuring Reproducibility

While both assays provide valuable information, their outputs are different and subject to distinct sources of variability. True reproducibility comes from understanding these differences and implementing rigorous validation practices.

Quantitative Data Comparison

Here is a table summarizing hypothetical results for Compound X and a standard reference compound (e.g., Haloperidol), illustrating the data generated from each assay.

CompoundAssay TypeParameterResult (Mean ± SD, n=3)Z-factor
Compound X Radioligand BindingKi (nM)15.2 ± 1.80.85
Haloperidol Radioligand BindingKi (nM)2.5 ± 0.40.88
Compound X cAMP Functional (Antagonist)IC₅₀ (nM)45.7 ± 5.10.79
Haloperidol cAMP Functional (Antagonist)IC₅₀ (nM)8.1 ± 1.10.82

Interpretation:

  • The Ki value from the binding assay indicates a high affinity of Compound X for the D2R.

  • The IC₅₀ from the functional assay shows that Compound X is a potent antagonist, blocking the agonist-induced response.

  • It is common for the functional IC₅₀ to be higher than the binding Ki. This can be due to various factors, including assay conditions, the presence of spare receptors, and the complex biological environment of a live cell compared to an isolated membrane preparation.

  • The Z-factor is a critical statistical parameter used to evaluate the quality of an assay. A Z-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening and reliable decision-making. Our hypothetical values above demonstrate robust assay performance.

Key Factors for Ensuring Reproducibility:
  • Reagent Quality and Consistency:

    • Cells: Use a cell bank system to ensure that cells used for experiments are of a consistent passage number. Genetic drift can occur over time, altering receptor expression levels.

    • Radioligand: The specific activity and purity of the radioligand can decay over time. Always use fresh lots and store them appropriately.

    • Antibodies (for HTRF): Lot-to-lot variability in antibodies is a major source of irreproducibility. Validate each new lot against the previous one using a standard reference compound.

  • Standard Operating Procedures (SOPs): Every step, from cell culture to data analysis, must be meticulously documented in an SOP. This minimizes operator-to-operator variability.

  • Use of Controls:

    • Reference Compounds: Always include a well-characterized reference compound (like Haloperidol in our example) in every assay plate. This serves as an internal control to monitor assay performance over time.

    • Positive/Negative Controls: These define the dynamic range of the assay and are essential for calculating parameters like the signal-to-background ratio and Z-factor.

  • Instrumentation and Calibration: Ensure that all equipment (pipettes, readers, harvesters) is regularly calibrated and maintained.

  • Data Analysis Pipeline: Use a standardized template for data analysis. The choice of curve-fitting model and constraints can significantly impact the calculated parameters. This choice should be defined in the SOP.

Conclusion

Ensuring the reproducibility of biological assays is not a matter of simply following a protocol; it is a comprehensive system of validation, documentation, and consistent execution. By comparing a classic radioligand binding assay with a modern functional cAMP assay for our hypothetical D2R ligand, (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone, we have highlighted the distinct advantages and considerations of each. The binding assay provides a direct measure of affinity, while the functional assay offers crucial insights into the compound's biological effect in a more physiological context.

For drug development professionals, the path to reliable and reproducible data lies in understanding the science behind the assays, rigorously validating them with statistical measures like the Z-factor, and controlling for every potential source of variability through robust SOPs and the consistent use of reference compounds. This diligent approach ensures that the data generated is trustworthy and forms a solid foundation for critical project decisions.

References

  • Title: The Radioligand Binding Assay: A Practical and Theoretical Guide Source: ScienceDirect URL: [Link]

  • Title: D2 Dopamine Receptor Source: ScienceDirect URL: [Link]

  • Title: Assay Validation Source: NIH National Center for Advancing Translational Sciences URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Title: Safe Handling and Operational Protocol for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone Executive Summary As a Senior Application Scientist, I frequently encounter novel screening compounds and intermediates w...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Safe Handling and Operational Protocol for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Executive Summary

As a Senior Application Scientist, I frequently encounter novel screening compounds and intermediates where complete, compound-specific toxicological profiles are unavailable. (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS: 1308334-68-0) is a specialized bis-heterocyclic research chemical ()[1]. In the absence of an exhaustive Safety Data Sheet (SDS), we must apply predictive risk assessment based on its structural moieties. This guide establishes a self-validating, step-by-step Standard Operating Procedure (SOP) for safe handling, emphasizing causality-driven Personal Protective Equipment (PPE) selection and spill response to ensure absolute laboratory safety.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule to understand why specific PPE and engineering controls are required. This compound features a piperazine ring substituted with an allyl group, linked via a methanone (amide) bridge to a piperidine ring.

  • Piperazine and Piperidine Moieties: Both are nitrogen-containing heterocycles. Secondary and tertiary amines are inherently basic and act as severe skin and eye irritants ()[2]. Exposure to piperazine derivatives can cause contact dermatitis, skin sensitization, and respiratory tract irritation ()[3].

  • Allyl Group: The addition of an allyl group increases the molecule's lipophilicity. Highly lipophilic compounds can permeate the stratum corneum more efficiently, increasing the risk of systemic absorption through the skin[2].

  • Physical State Hazards: Typically synthesized and handled as a crystalline solid or lyophilized powder, this compound presents a significant aerosolization risk. Piperazine derivatives are often hygroscopic and prone to static cling, meaning the powder can easily become airborne during transfer, posing an acute inhalation hazard[2].

Risk Assessment & PPE Matrix

Under OSHA 29 CFR 1910.132, employers must conduct a hazard assessment to determine the appropriate PPE ()[4]. Given the structural alerts, this compound should be treated as a high-potency active pharmaceutical ingredient (HPAPI) under Control Band 3 until proven otherwise.

Operational ScaleEngineering ControlsRespiratory ProtectionHand ProtectionEye & Body Protection
Analytical (<100 mg) Certified Fume Hood (Face velocity 80-100 fpm)Not required if hood is verified; N95 recommended for powder transfer.Double Nitrile Gloves (min 4 mil thickness).Chemical safety goggles; standard lab coat.
Preparative (>100 mg) Powder Weighing Isolator or Ventilated Balance Enclosure (VBE)NIOSH-approved PAPR or half-mask respirator with P100 filters[2].Double Nitrile or Butyl Rubber Gloves (extended cuff).Face shield over goggles; Tyvek® sleeves or full disposable suit[4].

Standard Operating Procedure (SOP): Weighing and Dissolution

Do not merely follow these steps; understand the mechanistic reasoning behind them to ensure a self-validating safety system.

  • Step 1: Pre-Operational Verification. Before opening the primary container, verify the negative pressure of your fume hood or VBE by checking the magnehelic gauge.

    • Causality: Ensuring proper airflow prevents powder blowback into the operator's breathing zone.

  • Step 2: PPE Donning (Double-Gloving). Don a standard lab coat, safety goggles, and two pairs of nitrile gloves.

    • Causality: The outer glove acts as the primary barrier against the lipophilic allyl-piperazine compound. If contaminated, it can be immediately doffed without exposing bare skin, maintaining continuous protection[4].

  • Step 3: Anti-Static Handling. Use an anti-static gun (ionizer) on the weigh boat and the spatula before transferring the powder.

    • Causality: Piperidine/piperazine powders accumulate static charge. Neutralizing this charge prevents the powder from "jumping" off the spatula, thereby eliminating a major cause of accidental aerosolization.

  • Step 4: Dissolution. Transfer the weighed solid to a vial and cap it immediately. Inject the solvent (e.g., DMSO or DMF) through a septum, or open the vial only within the hood to add solvent slowly.

    • Causality: Basic amines can undergo exothermic reactions if exposed to acidic environments. Slow addition of neutral organic solvents prevents rapid expansion or splashing.

Spill Response & Disposal Plan

A rapid, pre-planned response is critical for minimizing exposure to basic amine derivatives.

  • Immediate Action: If powder is spilled outside containment, evacuate the immediate area to allow suspended aerosols to settle.

  • Containment & Neutralization: Do NOT dry sweep, as this will aerosolize the basic dust[2]. Cover the spill with absorbent pads dampened with water or a mild acidic solution (e.g., 5% citric acid) to neutralize the basic piperazine/piperidine nitrogens.

  • Disposal: Collect all contaminated pads, gloves, and weigh boats into a designated, sealable hazardous waste container. Label clearly as "Hazardous Waste: Basic Amine / Piperazine Derivative." Liquid waste from dissolution should be segregated into appropriate halogenated or non-halogenated waste carboys depending on the solvent used.

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for handling and spill response to ensure continuous operational safety.

G Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing & Transfer (Anti-static tools) Start->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck SpillResponse Spill Protocol: Contain & Neutralize SpillCheck->SpillResponse Yes Dissolution Dissolution in Appropriate Solvent SpillCheck->Dissolution No Disposal Waste Segregation (Hazardous Waste) SpillResponse->Disposal Dissolution->Disposal

Operational workflow and spill response for handling piperazine-piperidine derivatives.

References

  • ChemSrc. "1308334-68-0_(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone." Chemical Database. Available at: [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine." Right to Know Program. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - General requirements for Personal Protective Equipment." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone
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